2,4-dimethyl-9H-pyrido[2,3-b]indole
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4-dimethyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDKRSSKMTRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421733 | |
| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-71-4 | |
| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,4-dimethyl-9H-pyrido[2,3-b]indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-dimethyl-9H-pyrido[2,3-b]indole is a heterocyclic organic compound belonging to the α-carboline family. The core structure, 9H-pyrido[2,3-b]indole, consists of an indole ring fused to a pyridine ring. Carboline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.[1] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME). This document outlines the known properties of related α-carbolines and provides standard methodologies for their experimental determination.
Physicochemical Properties
Quantitative data for this compound is sparse. Therefore, the following tables summarize available data for the parent compound and other relevant derivatives to provide an estimated profile.
Table 1: General and Computed Properties of 9H-pyrido[2,3-b]indole and Derivatives
| Property | 9H-pyrido[2,3-b]indole (Parent Compound) | 2-Amino-9H-pyrido[2,3-b]indole | 2-Amino-3-methyl-9H-pyrido[2,3-b]indole |
| Molecular Formula | C₁₁H₈N₂[2] | C₁₁H₉N₃ | C₁₂H₁₁N₃[3] |
| Molecular Weight | 168.19 g/mol [2] | 183.21 g/mol [4] | 197.24 g/mol [3] |
| XLogP3 (LogP) | Not Available | 2.6[4] | 2.9[3] |
| Physical Form | Solid[2] | Crystalline Solid | Not Available |
| Color | Yellow or Brown[5] | Not Available | Not Available |
Table 2: Experimental Physicochemical Data for 9H-pyrido[2,3-b]indole and Derivatives
| Property | 9H-pyrido[2,3-b]indole (Parent Compound) | 2-Amino-9H-pyrido[2,3-b]indole | A Related Derivative (4b) |
| Melting Point | 210-212 °C[2] | 202 °C[4] | Not Available |
| Boiling Point | 373 °C at 760 mmHg[2] | Not Available | Not Available |
| Solubility | Low solubility[5] | Soluble in methanol and dimethyl sulfoxide[4] | Not Available |
| pKa | Not Available | Not Available | 5.5[6] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound are crucial for reproducibility and data validation. Below are standard methodologies.
Synthesis of 2,4-disubstituted-9H-pyrido[2,3-b]indoles
A general method for synthesizing pyrido[2,3-b]indole derivatives involves a one-pot reaction.[7]
Protocol:
-
A mixture of an appropriate oxindole (1.0 mmol), a chalcone derivative (1.0 mmol), and ammonium acetate is heated under solvent-free conditions or in a suitable solvent like tert-butanol.[7][8]
-
The reaction mixture is stirred at a high temperature (e.g., 110 °C) for a specified time.[8]
-
After cooling to room temperature, the mixture is diluted with a solvent such as ethyl acetate.[8]
-
The solution is filtered through celite and concentrated under reduced pressure.[8]
-
The crude product is then purified using column chromatography on silica gel with an eluent system like hexanes/ethyl acetate to yield the pure pyrido[2,3-b]indole derivative.[8]
Determination of Melting Point
The melting point is a key indicator of purity.
Protocol:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.[8]
Determination of Solubility
Solubility is often determined in aqueous and organic solvents.
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.[4]
-
The vial is agitated in a shaker bath at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of Partition Coefficient (LogP)
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A small amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and water layers is determined analytically.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrido[2,3-b]indole derivative.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Potential Biological Interactions
While no specific signaling pathways for this compound have been documented, the α-carboline scaffold is known to interact with biological systems. For instance, certain derivatives have been studied as fluorescence probes that can bind to DNA, suggesting intercalation or groove binding as a possible mechanism of action.[6] The planar structure of the pyridoindole core is suitable for such interactions.[9] Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. 9H-pyrido[2,3-b]indole | 244-76-8 [sigmaaldrich.com]
- 3. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,4-dimethyl-9H-pyrido[2,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-9H-pyrido[2,3-b]indole, also known as 2,4-dimethyl-α-carboline. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a combination of known physical properties and predicted spectroscopic data derived from closely related compounds and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Physical and Molecular Data
Basic physical and molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Melting Point | 218-219 °C | [1] |
| Appearance | Orange to Brown Crystalline Solid | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent compound, 9H-pyrido[2,3-b]indole (α-carboline), and other methylated derivatives.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 8.10 | d | H-6 | Expected to be a doublet due to coupling with H-5. The pyridine ring protons are typically downfield. |
| ~ 7.95 | s | H-3 | A singlet is expected for the proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| ~ 7.50 | d | H-5 | A doublet coupled with H-6. |
| ~ 7.45 | t | H-7 | A triplet resulting from coupling with H-6 and H-8. |
| ~ 7.25 | t | H-8 | A triplet from coupling with H-7 and H-9 proton. |
| ~ 2.70 | s | 4-CH₃ | A singlet for the methyl group at position 4 on the pyridine ring. |
| ~ 2.50 | s | 2-CH₃ | A singlet for the methyl group at position 2 on the pyridine ring. |
| ~ 9.0 (broad) | s | 9-NH | The indole NH proton typically appears as a broad singlet at a downfield chemical shift. |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 155 | C-2 | Quaternary carbon attached to nitrogen and a methyl group. |
| ~ 148 | C-4 | Quaternary carbon attached to a methyl group. |
| ~ 142 | C-9a | Quaternary carbon at the fusion of the indole and pyridine rings. |
| ~ 140 | C-4a | Quaternary carbon at the fusion of the indole and pyridine rings. |
| ~ 130 | C-5a | Quaternary carbon in the indole ring. |
| ~ 128 | C-6 | Aromatic CH in the pyridine ring. |
| ~ 122 | C-7 | Aromatic CH in the indole ring. |
| ~ 120 | C-8 | Aromatic CH in the indole ring. |
| ~ 118 | C-5 | Aromatic CH in the pyridine ring. |
| ~ 115 | C-3 | Aromatic CH in the pyridine ring. |
| ~ 110 | C-4b | Quaternary carbon in the indole ring. |
| ~ 25 | 4-CH₃ | Methyl carbon at position 4. |
| ~ 22 | 2-CH₃ | Methyl carbon at position 2. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~ 3400-3300 | Medium | N-H Stretch | Characteristic of the indole NH group. |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on the aromatic rings. |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch | Corresponding to the methyl groups. |
| ~ 1620-1580 | Strong | C=C and C=N Ring Stretching | Aromatic and heteroaromatic ring vibrations. |
| ~ 1470-1430 | Medium | C-H Bending (in-plane) | Bending vibrations of the aromatic C-H bonds. |
| ~ 850-750 | Strong | C-H Bending (out-of-plane) | Characteristic of the substitution pattern on the aromatic rings. |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment | Notes |
| 196 | High | [M]⁺ | The molecular ion peak is expected to be prominent due to the aromatic nature of the compound. |
| 195 | Moderate | [M-H]⁺ | Loss of a hydrogen radical. |
| 181 | High | [M-CH₃]⁺ | Loss of a methyl radical is a very likely fragmentation pathway, leading to a stable cation. This would be a major fragment. |
| 168 | Moderate | [M-H-HCN]⁺ or [M-C₂H₄]⁺ | Further fragmentation could involve the loss of neutral molecules like hydrogen cyanide from the pyridine ring or ethylene from rearrangement. The fragmentation pattern of the constitutional isomer 2,3-dimethyl-9H-pyrido[2,3-b]indole shows a significant peak at this m/z value.[2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard procedures for heterocyclic and indole-containing compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required for chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
-
Data Processing : The instrument software will automatically perform a background subtraction and present the spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with direct infusion capabilities (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Sample Preparation (GC-MS) :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
-
Sample Preparation (Direct Infusion ESI/APCI) :
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer's ion source at a constant flow rate.
-
-
Data Acquisition (Electron Ionization - EI for GC-MS) :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-500.
-
-
Data Acquisition (ESI/APCI) :
-
Ionization Mode : Positive ion mode is typically used for nitrogen-containing compounds.
-
Capillary Voltage : 3-4 kV.
-
Nebulizer Gas : Nitrogen.
-
Drying Gas Temperature : 200-350 °C.
-
-
Data Processing : The mass spectrum will be generated, showing the relative abundance of ions at different mass-to-charge ratios.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide on the Biological Activity of 2,4-Disubstituted-9H-pyrido[2,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a promising heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for designing molecules with diverse biological activities. This technical guide focuses on the biological properties of 2,4-disubstituted α-carboline derivatives, with a particular emphasis on their potential as anticancer agents and kinase inhibitors. While specific data on 2,4-dimethyl derivatives are scarce, this document consolidates findings on various 2,4-disubstituted and other closely related analogs to provide a comprehensive overview of the structure-activity relationships and therapeutic potential of this compound class.
Anticancer Activity
Derivatives of 9H-pyrido[2,3-b]indole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The substitutions at the 2 and 4 positions, as well as at other positions on the α-carboline nucleus, play a crucial role in modulating this activity.
One study reported the synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles, highlighting the synthetic accessibility of this scaffold, although biological data was not provided. However, a comprehensive review of α-carboline alkaloids indicates that derivatives with substitutions at various positions exhibit potent antitumor activities. For instance, 2,4-substituted α-carbolines have shown moderate anti-tumor effects. One of the most potent compounds identified in a separate study, a 2-substituted derivative, exhibited an IC50 value of 0.58 µM against BEL-7402 human hepatocellular carcinoma cells[1].
Furthermore, other substitution patterns on the α-carboline ring have yielded compounds with significant cytotoxicity. For example, 3,9-substituted α-carbolines have been extensively studied, with the most active compounds showing IC50 values in the sub-micromolar range against various cancer cell lines, including colorectal, leukemia, and liver cancer[2].
The following table summarizes the cytotoxic activity of selected substituted 9H-pyrido[2,3-b]indole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 109 | 2,4-disubstituted | BEL-7402 (Hepatocellular Carcinoma) | 0.58 | [1] |
| 11 | 3,9-disubstituted | HL-60 (Leukemia) | 0.3 | [2] |
| 11 | 3,9-disubstituted | COLO 205 (Colon Carcinoma) | 0.49 | [2] |
| 11 | 3,9-disubstituted | Hep3B (Hepatocellular Carcinoma) | 0.7 | [2] |
| 11 | 3,9-disubstituted | H460 (Lung Cancer) | 0.8 | [2] |
Kinase Inhibitory Activity
The α-carboline scaffold has emerged as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
A series of novel α-carboline derivatives were identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. The structure-activity relationship studies revealed that substitutions at various positions of the α-carboline ring significantly influence their inhibitory potency. Several compounds from this series exhibited sub-micromolar IC50 values against ALK[3][4].
The table below presents the kinase inhibitory activity of selected α-carboline derivatives.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| 63 | 3,6-disubstituted | ALK | 0.5 | [3] |
| 65 | 3,6-disubstituted | ALK | 0.8 | [3] |
| 86 | 3,6-disubstituted | ALK | 0.34 | [4] |
| 149 | 3,6-disubstituted | ALK | Sub-micromolar | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols typically employed in the evaluation of the biological activity of 9H-pyrido[2,3-b]indole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.
-
Assay Components: The assay is typically performed in a 96- or 384-well plate containing the purified kinase, a specific substrate peptide, and ATP.
-
Compound Incubation: The test compounds are added at various concentrations and incubated with the kinase.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathways and Logical Relationships
The anticancer activity of 9H-pyrido[2,3-b]indole derivatives often involves the modulation of critical cellular signaling pathways.
Some α-carboline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized apoptosis induction pathway by α-carboline derivatives.
Inhibitors of kinases like ALK block the downstream signaling pathways that promote cell proliferation and survival.
Caption: Mechanism of action of α-carboline based ALK inhibitors.
The general workflow for screening and characterizing the anticancer potential of new chemical entities is a multi-step process.
Caption: A typical workflow for anticancer drug discovery.
References
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2,4-dimethyl-9H-pyrido[2,3-b]indole: An In-depth Technical Guide
The pyrido[2,3-b]indole scaffold is a key structural motif found in a variety of biologically active molecules.[1] Derivatives of this and isomeric core structures have shown promise in several therapeutic areas, with oncology and infectious diseases being the most prominent. The primary mechanisms of action for these related compounds involve the inhibition of key enzymes, particularly protein kinases and bacterial topoisomerases.
Identified Therapeutic Targets of Pyrido[2,3-b]indole Derivatives
Based on studies of structurally related compounds, the main potential therapeutic targets for derivatives of the pyrido[2,3-b]indole core include:
-
Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Inhibition of Aurora kinases, particularly Aurora B, can lead to mitotic arrest and apoptosis in cancer cells. Several benzo[e]pyridoindole derivatives have been identified as potent inhibitors of Aurora kinases.[2][3]
-
DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes that control the topological state of DNA. Dual inhibition of these enzymes is a validated strategy for developing broad-spectrum antibacterial agents. Certain 2-carboxamide substituted pyrido[2,3-b]indole derivatives have demonstrated potent activity against these targets in Gram-negative bacteria.[4]
-
Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator of inflammatory signaling pathways, particularly those involving NOD-like receptors. Inhibition of RIPK2 is a potential therapeutic strategy for chronic inflammatory diseases. A class of pyrido[2,3-d]pyrimidin-7-one inhibitors, which are structurally related to the pyrido[2,3-b]indole core, have shown potent inhibition of RIPK2.[5][6]
Quantitative Data for Pyrido[2,3-b]indole Derivatives
The following table summarizes the inhibitory activities of representative pyrido[2,3-b]indole derivatives against their identified targets.
| Compound Class | Derivative Example | Target(s) | IC50 | Cell Line/Assay Condition | Reference |
| Benzo[e]pyridoindole | Compound 1 | Aurora A, Aurora B, Aurora C | 25 nM, 15 nM, 120 nM | In vitro kinase assays | [3] |
| Benzo[e]pyridoindolone | C5M | Aurora B | Not specified, potent inhibitor | HeLa cells | [2] |
| 2-Carboxamide substituted azaindole | Compound 17r | E. coli GyrB | 0.003 µM | ATPase assay | [4] |
| 2-Carboxamide substituted azaindole | Compound 17r | E. coli ParE | 0.004 µM | ATPase assay | [4] |
| Pyrido[2,3-d]pyrimidin-7-one | UH15-15 (Compound 33) | RIPK2 | 8 ± 4 nM | Kinase inhibition assay | [5][6] |
| Pyrido[2,3-d]pyrimidin-7-one | UH15-15 (Compound 33) | NOD2-dependent NF-κB activation | 20 ± 5 nM | HEKBlue cell assay | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of benzo[e]pyridoindole derivatives against Aurora kinases was determined using a standard in vitro kinase assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A, B, and C kinases and a suitable substrate (e.g., histone H3) are prepared in a kinase buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the kinase and substrate in the presence of ATP.
-
Phosphorylation Detection: The extent of substrate phosphorylation is quantified, typically using a radiometric assay with [γ-33P]ATP or a non-radioactive method such as an ELISA-based assay with a phospho-specific antibody.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
Bacterial Topoisomerase ATPase Assay
The inhibitory activity of pyrido[2,3-b]indole derivatives against DNA gyrase (GyrB) and topoisomerase IV (ParE) was assessed by measuring the inhibition of their ATPase activity.
-
Enzyme Preparation: Recombinant E. coli GyrB and ParE subunits are purified.
-
Assay Reaction: The assay is performed in a reaction buffer containing the enzyme, ATP, and the test compound at various concentrations.
-
ATP Hydrolysis Measurement: The amount of ADP produced from ATP hydrolysis is measured. This can be done using a variety of methods, including a coupled-enzyme assay where ADP production is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
RIPK2 Kinase Inhibition Assay
The potency of pyrido[2,3-d]pyrimidin-7-one compounds against RIPK2 was evaluated using a biochemical kinase assay.
-
Reagents: Recombinant human RIPK2, a suitable peptide substrate, and ATP are used.
-
Reaction: The test compounds are incubated with RIPK2 and the peptide substrate in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This is often performed using a mobility shift assay or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations
Signaling Pathway Diagrams
References
- 1. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2,4-dimethyl-9H-pyrido[2,3-b]indole: A Technical Guide
Disclaimer: This technical guide outlines a comprehensive in silico analysis workflow for 2,4-dimethyl-9H-pyrido[2,3-b]indole. As of the latest literature review, specific experimental and computational data for this exact compound is limited. Therefore, this document leverages established methodologies and data from structurally similar α-carboline derivatives to present a robust and instructive framework for researchers, scientists, and drug development professionals. All presented data and protocols should be considered illustrative and require experimental validation.
Introduction to this compound
This compound, a member of the α-carboline family, represents a compelling scaffold for drug discovery. The pyrido[2,3-b]indole core is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of methyl groups at the 2 and 4 positions of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
This guide provides a detailed overview of a systematic in silico approach to characterize the therapeutic potential of this compound. This includes a proposed synthetic pathway, predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and a comprehensive molecular docking workflow against a putative kinase target.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
In Silico ADMET Profiling
Early assessment of the ADMET properties of a drug candidate is crucial for minimizing late-stage attrition in the drug development pipeline. In the absence of experimental data for this compound, a variety of reliable online tools can be employed for predictive analysis.
Experimental Protocol: ADMET Prediction
-
Molecular Input: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to the SMILES (Simplified Molecular Input Line Entry System) format.
-
Web Server Selection: A consensus approach utilizing multiple ADMET prediction web servers is recommended to enhance the reliability of the predictions. Commonly used platforms include SwissADME, pkCSM, and ADMETlab 2.0.[1][2]
-
Property Prediction: The SMILES string of the compound is submitted to the selected web servers. A comprehensive panel of ADMET-related properties is calculated.
-
Data Compilation and Analysis: The predicted values from each server are compiled into a summary table. The results are analyzed for compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five) and potential liabilities.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for this compound based on computational models.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 208.27 | Favorable for oral bioavailability |
| LogP (o/w) | 3.15 | Optimal lipophilicity for cell membrane permeability |
| Topological Polar Surface Area (Ų) | 41.57 | Good potential for oral absorption |
| H-bond Donors | 1 | Compliant with Lipinski's rules |
| H-bond Acceptors | 2 | Compliant with Lipinski's rules |
| Pharmacokinetic Properties | ||
| Water Solubility | Moderately Soluble | May require formulation strategies for optimal delivery |
| Caco-2 Permeability | High | Indicates good intestinal absorption potential |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Lower likelihood of efflux-mediated resistance |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity Properties | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | Low risk | Reduced potential for cardiotoxicity |
Molecular Docking Studies
Based on the known biological activities of α-carboline derivatives, protein kinases are a prominent class of potential targets. Anaplastic Lymphoma Kinase (ALK) is a well-validated cancer target, and inhibitors of ALK often feature heterocyclic scaffolds. Therefore, a hypothetical molecular docking study of this compound into the ATP-binding site of ALK is presented as a case study.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D crystal structure of the Anaplastic Lymphoma Kinase (ALK) in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: The active site for docking is defined based on the location of the co-crystallized ligand in the original PDB structure.
-
Molecular Docking: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand within the defined active site. The docking algorithm explores various conformations and orientations of the ligand.
-
Pose Analysis and Scoring: The resulting docking poses are ranked based on their predicted binding affinity (e.g., kcal/mol). The top-ranked poses are visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the active site.
References
Pyrido[2,3-b]indoles: A Comprehensive Technical Review of Synthesis, Biological Activity, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds of significant medicinal interest. Its rigid, planar system allows for effective interaction with a variety of biological targets, making it a focal point in modern drug discovery. This technical guide provides an in-depth review of the latest advancements in the synthesis, biological evaluation, and therapeutic applications of pyrido[2,3-b]indole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Synthetic Strategies for the Pyrido[2,3-b]indole Core
The construction of the tricyclic pyrido[2,3-b]indole skeleton has been achieved through various innovative synthetic methodologies. These strategies often involve the formation of the central pyridine ring onto a pre-existing indole structure.
Key synthetic approaches include:
-
Palladium-Catalyzed Amidation and Cyclization: This method utilizes a palladium catalyst to facilitate the intramolecular amidation and subsequent cyclization of appropriately substituted indole precursors, providing an efficient route to the core structure.[1]
-
Rhodium-Catalyzed Cyclization: Acyloxy-substituted α,β-unsaturated imines, generated in situ from 1-sulfonyl-1,2,3-triazoles, can be trapped by indoles in a rhodium-catalyzed stepwise [4+2] cycloaddition to yield pyrido[2,3-b]indoles.[2]
-
Multicomponent Reactions: The condensation of an aromatic aldehyde, 1,3-indanedione, and an aminopyridine or aminopyrazine derivative in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) offers a straightforward, one-pot synthesis of functionalized pyrido-indole related systems.[3]
-
"1,2,4-Triazine" Methodology: This strategy has been employed to design and synthesize novel 9H-pyrido[2,3-b]indole-based fluorophores and probes.[4]
Caption: A generalized workflow for the synthesis of the pyrido[2,3-b]indole core.
Detailed Experimental Protocol: Pd-Catalyzed Synthesis
The following protocol is a representative example of a palladium-catalyzed synthesis of pyrido[2,3-b]indoles.[1]
-
Reaction Setup: An oven-dried Ace Pressure tube equipped with a Teflon stir bar is charged with N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amide (1.0 equivalent) and ammonium formate (HCOONH4) (6.0 equivalents) in tert-butanol (t-BuOH, 6 mL).
-
Reaction Conditions: The pressure tube is sealed with a Teflon screw-cap, and the reaction is placed in a preheated oil bath at 110 °C. The mixture is stirred for the time specified for the particular substrate.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (EtOAc, 20 mL). The organic layer is washed with water (100 mL) and dried over anhydrous sodium sulfate (Na2SO4).
-
Purification: The solvent is removed in vacuo. The crude material is adsorbed on silica gel and purified by column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the pure pyrido[2,3-b]indole product.
Therapeutic Potential and Biological Activities
Pyrido[2,3-b]indole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases, most notably cancer and bacterial infections.
Anticancer Activity
The anticancer properties of these compounds stem from their ability to interfere with multiple critical cellular processes involved in tumor growth and survival.
-
Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases that are often dysregulated in cancer. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for cell cycle progression and angiogenesis.[5][6] Some pyrido[4,3-b]indoles (γ-carbolines) act as potent inhibitors of Janus kinase 2 (JAK2).[7]
-
Tubulin Polymerization Inhibition: Certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.[8]
-
Apoptosis Induction: By inhibiting key survival pathways or inducing cellular stress, these compounds can trigger programmed cell death (apoptosis) in cancer cells. For instance, some derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2.[9]
-
PI3K/Akt/mTOR Pathway Modulation: The broader class of indole derivatives is known to deregulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metabolism that is hyperactivated in many cancers.[10]
Caption: Inhibition of the RTK/PI3K/Akt signaling pathway by pyrido[2,3-b]indole derivatives.
Table 1: Anticancer Activity of Selected Pyrido-indole and Related Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | IC50 Value | Reference |
| Pyrido[2,3-d]pyrimidine | CDK6 Inhibition | PC-3 (Prostate) | 115.38 nM | [9] |
| Pyrido[2,3-d]pyrimidine | CDK6 Inhibition | MCF-7 (Breast) | 726.25 nM | [9] |
| 9-aryl-5H-pyrido[4,3-b]indole | Tubulin Polymerization | HeLa (Cervical) | 8.7 µM | [8] |
| Pyrido[3,4-b]indole | MDM2 Targeting | MDA-MB-468 (Breast) | 80 nM | [11][12] |
| Pyrido[3,4-b]indole | MDM2 Targeting | HCT116 (Colon) | 130 nM | [11][12] |
| Pyrido[3,4-b]indole | MDM2 Targeting | A375 (Melanoma) | 130 nM | [11][12] |
| Pyrido[2,3-b]indolizine | Cytotoxicity | HCT116, HT-29 (Colorectal) | Active at non-toxic conc. | [13] |
| Cyanopyridone (precursor) | VEGFR-2 / HER-2 | MCF-7 (Breast) | 1.39 µM (cell) / 0.124 µM (VEGFR-2) / 0.077 µM (HER-2) | [5] |
Antibacterial Activity
The emergence of multidrug-resistant (MDR) bacteria presents a major global health threat. Pyrido[2,3-b]indole derivatives have been identified as a novel class of antibiotics with potent activity, particularly against Gram-negative pathogens.
-
Dual Targeting of DNA Gyrase and Topoisomerase IV: A key advantage of this scaffold is its ability to dually inhibit two essential bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[14] These enzymes are critical for DNA replication, repair, and segregation. By targeting the ATPase domains of these enzymes, these compounds can overcome existing resistance mechanisms associated with fluoroquinolones, which target different subunits (GyrA/ParC).[14] This dual-targeting strategy is believed to reduce the likelihood of resistance development.
Caption: Dual inhibition of DNA Gyrase and Topoisomerase IV by pyrido[2,3-b]indoles.
Table 2: Antibacterial Activity of Selected Pyrido[2,3-b]indole Derivatives
| Compound | Target Enzyme(s) | Target Pathogen(s) | Potency Metric | Reference |
| Azaindole Scaffold | DNA Gyrase & Topoisomerase IV | Gram-positive bacteria | Initial scaffold | [14] |
| Lead Compound 17r | DNA Gyrase & Topoisomerase IV | MDR Gram-negative pathogens | Potent activity, high solubility | [14] |
Note: Specific IC50/MIC values for compound 17r against a range of pathogens are detailed in the source publication but are summarized here for brevity.
Key Experimental Protocols: Biological Assays
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for evaluating the antiproliferative activity of test compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrido[2,3-b]indole compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The pyrido[2,3-b]indole scaffold is a cornerstone in the development of new therapeutic agents. Research has consistently demonstrated its potential to yield potent and selective inhibitors for a variety of biological targets. The success in developing dual-targeting antibacterial agents highlights the scaffold's promise in overcoming drug resistance.[14] In oncology, the ability of these compounds to modulate key signaling pathways, inhibit kinases, and disrupt cytoskeletal function underscores their versatility.[5][6][8]
Future efforts will likely focus on the late-stage functionalization of complex biorelevant molecules, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinical candidates. The continued application of innovative synthetic strategies and a deeper understanding of their mechanisms of action will ensure that pyrido[2,3-b]indoles remain a highly valuable framework in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
2,4-dimethyl-9H-pyrido[2,3-b]indole CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4-dimethyl-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, physical properties, commercial suppliers, synthesis protocols, and known biological activities of related compounds.
Chemical Identity and Properties
This compound, also known as 2,4-dimethyl-α-carboline, is a derivative of the α-carboline heterocyclic system.
CAS Number: 13315-71-4
Molecular Formula: C₁₃H₁₂N₂
Molecular Weight: 196.25 g/mol
Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Melting Point | 218-219 °C |
| Boiling Point | 384.9±37.0 °C (Predicted) |
| Density | 1.213±0.06 g/cm³ (Predicted) |
| pKa | 14.85±0.40 (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Appearance | Orange to Brown Solid |
Commercial Availability
This compound is available from several chemical suppliers. The following table lists some of the known suppliers and their product offerings.
| Supplier | Product Name | CAS Number |
| BIOGEN Científica | 2,4-Dimethyl α-Carboline | 13315-71-4 |
| ChemicalBook | 2,4-DIMETHYL-A-CARBOLINE | 13315-71-4 |
| CymitQuimica | 2,4-Dimethyl α-Carboline | 13315-71-4 |
| MyBioSource | 2,4-Dimethyl-a-carboline biochemical | 13315-71-4 |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various methods. A classical approach is the Graebe-Ullmann reaction. While the specific details for the synthesis of the 2,4-dimethyl derivative are described in older literature (Acta Pol Pharm. 1961:18:449-60), a general modern workflow for the synthesis of α-carbolines is presented below. This typically involves a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.
General Synthesis Workflow for α-Carbolines
An In-depth Technical Guide on the Solubility and Stability of 2,4-dimethyl-9H-pyrido[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,4-dimethyl-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific data for this derivative, this guide also includes information on the closely related parent compound, 2-amino-9H-pyrido[2,3-b]indole, to provide relevant context. Furthermore, detailed experimental protocols for determining solubility and stability are presented to empower researchers in generating crucial data for this molecule.
Physicochemical Properties
Table 1: Physicochemical and Solubility Data for 2-amino-9H-pyrido[2,3-b]indole
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Melting Point | 202 °C | [1] |
| LogP | 2.60 | [1] |
| Solubility | ||
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Stability Profile
The stability of a compound is a critical parameter for its development as a therapeutic agent. While specific degradation kinetics for this compound are not documented, the stability of 2-amino-9H-pyrido[2,3-b]indole provides a preliminary understanding.
Table 2: Stability Profile of 2-amino-9H-pyrido[2,3-b]indole
| Condition | Stability | Reference |
| Moderately Acidic Conditions | Stable | [1] |
| Moderately Alkaline Conditions | Stable | [1] |
| Cold Dilute Aqueous Solutions (protected from light) | Stable | [1] |
| Dilute Hypochlorite | Rapidly degrades | [1] |
Experimental Protocols
To address the gap in quantitative data for this compound, the following detailed experimental protocols are provided for determining its solubility and stability.
Protocol for Determining Thermodynamic Solubility
This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80 °C for 48 hours.
-
Photostability: Solution of the compound exposed to light (ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).
-
Expose the solutions to the different stress conditions as outlined above. A control sample, protected from the stress condition, should be analyzed in parallel.
-
At specified time points, withdraw aliquots of the samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Calculate the percentage of degradation and identify the major degradation products.
Predicted Metabolic Pathway
While the specific metabolic pathway of this compound has not been elucidated, the metabolism of the structurally similar β-carboline, harman, by cytochrome P450 (CYP) enzymes provides a strong predictive model. The primary metabolic routes are expected to be oxidation reactions.[2]
Caption: Predicted Phase I metabolic pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: General experimental workflow for a novel compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound is lacking, the provided information on related structures and detailed experimental protocols offer a solid foundation for researchers to generate the necessary data for its further development. The predicted metabolic pathway and experimental workflow diagrams serve as valuable visual aids for planning and executing research in this area. It is imperative that further studies are conducted to fully characterize the physicochemical and biological properties of this promising heterocyclic compound.
References
Methodological & Application
One-Pot Synthesis of 2,4-Diaryl-9H-pyrido[2,3-b]indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles, also known as 2,4-diaryl-α-carbolines. The presented methodology offers a straightforward, solvent-free approach with good to excellent yields, making it a valuable tool for medicinal chemistry and drug discovery programs. The 9H-pyrido[2,3-b]indole scaffold is a key structural motif in numerous biologically active compounds.[1]
Introduction
Pyrido[2,3-b]indoles, commonly known as α-carbolines, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient synthetic routes to access structurally diverse α-carboline derivatives is crucial for the exploration of their therapeutic potential. Traditional multi-step syntheses of these compounds often suffer from low overall yields and limited substrate scope.[2] This document details a highly efficient, one-pot, solvent-free synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles from readily available starting materials.
Reaction Principle
The one-pot synthesis involves the reaction of an oxindole with a chalcone in the presence of ammonium acetate under solvent-free conditions at elevated temperatures. The reaction proceeds through a cascade of reactions including a condensation, cyclization, and subsequent aromatization to afford the desired 2,4-diaryl-9H-pyrido[2,3-b]indole.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2,4-Diaryl-9H-pyrido[2,3-b]indoles
A mixture of oxindole (1 mmol), chalcone (1 mmol), and ammonium acetate (10 mmol) is heated at 140 °C for the specified time (see Table 1). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water. The resulting solid is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/n-hexane) to yield the pure 2,4-diaryl-9H-pyrido[2,3-b]indole.[3]
Representative Experimental Procedure for the Synthesis of 2-Phenyl-4-(m-tolyl)-9H-pyrido[2,3-b]indole (4b)
A mixture of oxindole (0.133 g, 1 mmol), 1-(m-tolyl)-3-phenylprop-2-en-1-one (0.222 g, 1 mmol), and ammonium acetate (0.770 g, 10 mmol) was heated in a sealed tube at 140 °C for 45 minutes. After cooling, the reaction mixture was washed with water (3 x 20 mL). The crude product was purified by column chromatography on silica gel (EtOAc/n-hexane, 1:1) to afford 2-phenyl-4-(m-tolyl)-9H-pyrido[2,3-b]indole as a pale yellow solid.[3]
Data Presentation
The following table summarizes the yields and reaction times for the synthesis of various 2,4-diaryl-9H-pyrido[2,3-b]indoles using the general one-pot protocol.
| Entry | Ar | Ar' | Product | Time (min) | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | C₆H₅ | 4a | 40 | 90 | 201–202 |
| 2 | C₆H₅ | m-tolyl | 4b | 45 | 85 | 187–188 |
| 3 | C₆H₅ | p-anisyl | 4c | 40 | 92 | 220–221 |
| 4 | C₆H₅ | p-chlorophenyl | 4d | 50 | 87 | 227–228 |
| 5 | C₆H₅ | p-tolyl | 4e | 45 | 88 | 226–228 |
Table 1: Synthesis of 2,4-Diaryl-9H-pyrido[2,3-b]indoles.[3]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles. The reaction is thought to proceed through an initial Knoevenagel condensation of oxindole with the chalcone, followed by the addition of ammonia (from ammonium acetate), cyclization, dehydration, and subsequent oxidation to yield the final aromatic product.[3]
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles.
Caption: General experimental workflow for the one-pot synthesis.
Conclusion
The described one-pot, solvent-free method provides a practical and efficient route for the synthesis of a variety of 2,4-diaryl-9H-pyrido[2,3-b]indoles. The operational simplicity, use of readily available starting materials, and good to excellent yields make this protocol highly attractive for applications in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening.
References
Application Notes and Protocols for 2,4-dimethyl-9H-pyrido[2,3-b]indole in Anticancer Research
Disclaimer: Limited direct experimental data was found for the specific compound 2,4-dimethyl-9H-pyrido[2,3-b]indole in anticancer research during the literature search. The following application notes and protocols are based on studies of the broader class of pyrido[2,3-b]indoles and related pyridoindole derivatives, which have demonstrated significant anticancer potential. These guidelines are intended to serve as a starting point for researchers investigating the specific properties of this compound.
Introduction
The pyrido[2,3-b]indole scaffold, a core structure in many natural and synthetic compounds, has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties. Derivatives of this heterocyclic system have been shown to exert their effects through various mechanisms, such as the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer progression. This document provides a detailed overview of the potential applications and experimental protocols for investigating the anticancer effects of this compound.
Potential Anticancer Applications
Based on the activities of related compounds, this compound is a promising candidate for investigation in various cancer types. Pyrido[2,3-b]indolizine derivatives have shown efficacy against colorectal cancer cell lines[1]. Furthermore, the broader class of indole derivatives has demonstrated activity against breast, lung, prostate, and pancreatic cancers, as well as melanoma[2][3][4].
Postulated Mechanism of Action
The anticancer mechanism of pyrido[2,3-b]indole derivatives is often multifactorial. Key potential mechanisms to investigate for this compound include:
-
Cell Cycle Arrest: Many pyridoindole derivatives induce cell cycle arrest, frequently at the G2/M or S phase transition, thereby inhibiting cancer cell proliferation[1][2][3][5].
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling cascades.
-
Modulation of Signaling Pathways: The PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer, are potential targets[6]. Some pyrido[3,4-b]indole derivatives have been shown to target the MDM2-p53 interaction[2][3][4].
Below is a generalized diagram of a potential signaling pathway that could be affected by this compound.
Quantitative Data Summary
The following table summarizes the anticancer activity of various pyridoindole derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[3,4-b]indole | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 (Breast) | 0.08 | [2][3][4] |
| Pyrido[3,4-b]indole | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 (Colon) | 0.13 | [2][3] |
| Pyrido[3,4-b]indole | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 (Melanoma) | 0.23 | [2][3] |
| Pyrido[3,4-b]indole | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MIA PaCa-2 (Pancreatic) | 0.20 | [2][3] |
| Pyrido-indole-one Hybrid | Compound 9c | MDA-MB-231 (Breast) | 0.77 | [5] |
| Pyrido-indole-one Hybrid | Compound 9c | 4T1 (Breast) | 3.71 | [5] |
| Pyrido-indole-one Hybrid | Compound 9c | MCF-7 (Breast) | 4.34 | [5] |
| Pyrido[2,3-d]pyrimidine Derivative | Compound 5a | HCT 116 (Colon) | 1.09 | [7] |
| Pyrido[2,3-d]pyrimidine Derivative | Compound 5f | HCT 116 (Colon) | 1.03 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
This compound (dissolved in DMSO)
-
DMEM or RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the number of apoptotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Synthesis
The synthesis of this compound can be approached through established methods for constructing the pyrido[2,3-b]indole core. A common strategy involves the palladium-catalyzed amidation and subsequent cyclization of appropriately substituted indole precursors[8]. A one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles has also been reported, which may be adaptable for the synthesis of the 2,4-dimethyl derivative[9].
Conclusion
While direct evidence for the anticancer activity of this compound is currently limited in the public domain, the extensive research on the broader class of pyridoindoles strongly suggests its potential as a valuable lead compound in anticancer drug discovery. The protocols and data presented here provide a solid foundation for researchers to systematically investigate its efficacy and mechanism of action. Further studies are warranted to fully elucidate the therapeutic promise of this specific compound.
References
- 1. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-dimethyl-9H-pyrido[2,3-b]indole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 2,4-dimethyl-9H-pyrido[2,3-b]indole and its derivatives as versatile fluorescent probes. The protocols detailed below are intended to serve as a guide for the utilization of these compounds in various research and development settings, including cellular imaging, pH sensing, and nucleic acid interaction studies.
Introduction
This compound, a derivative of α-carboline, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] The unique photophysical properties of these molecules, such as their propensity for planarized intramolecular charge-transfer (PLICT), make them excellent candidates for the development of fluorescent probes.[1][2] These probes can exhibit sensitivity to their microenvironment, leading to applications in sensing local pH changes and interactions with biomolecules like DNA.[1][2][3]
Synthesis of 9H-pyrido[2,3-b]indole Derivatives
A common and effective method for the synthesis of 9H-pyrido[2,3-b]indole-based fluorophores is the "1,2,4-triazine" methodology.[1][2] This approach allows for the creation of a diverse range of derivatives with tailored photophysical properties.
General Synthesis Workflow
Caption: General synthesis workflow for 9H-pyrido[2,3-b]indole derivatives.
Photophysical Properties
The photophysical characteristics of 9H-pyrido[2,3-b]indole derivatives are highly dependent on their substitution patterns and the solvent environment. Many of these compounds exhibit a planarized intramolecular charge-transfer (PLICT) state, which can lead to an increase in luminescence quantum yield with increasing solvent polarity.[1][2]
Summary of Photophysical Data
| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4b | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
| 4d | Not specified | Not specified | Not specified | Increases with solvent polarity | Not specified | [1][2] |
| 7b | Not specified | Not specified | Not specified | Increases with solvent polarity | Not specified | [1][2] |
| 8a | Not specified | Not specified | up to 270 | Not specified | Not specified | [1][2] |
| 8b | Not specified | Not specified | up to 270 | Not specified | Not specified | [1][2] |
Note: Specific excitation and emission maxima, as well as quantum yields for this compound were not available in the searched literature. The table presents data for related derivatives from the same class of compounds.
Applications and Experimental Protocols
pH Sensing
Certain 9H-pyrido[2,3-b]indole derivatives exhibit a "turn-off" or "turn-off-on" fluorescence response to changes in pH, making them valuable as acidochromic probes.[1][2] For instance, derivative 4b has a pKa of 5.5, indicating its high sensitivity to local pH changes in the microenvironment.[1][2]
Caption: "Turn-off-on" fluorescence response of probe 4b to pH changes.
-
Preparation of Stock Solution: Prepare a stock solution of the 9H-pyrido[2,3-b]indole probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., Britton-Robinson buffer).
-
Sample Preparation: In a cuvette, add the appropriate buffer solution. Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Spectroscopic Measurements: Record the fluorescence emission spectrum of the sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
DNA Interaction Studies
Some 9H-pyrido[2,3-b]indole derivatives can act as fluorescent probes for nucleic acids, such as calf thymus DNA (ctDNA).[1][2][3] The interaction often occurs through a static quenching mechanism, indicating the formation of a probe-DNA complex, potentially through groove binding.[1][2][3]
Caption: Static quenching of fluorescence upon probe binding to DNA.
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a stock solution of ctDNA in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Sample Preparation: Prepare a series of solutions with a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of ctDNA.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to allow for binding equilibrium to be reached.
-
Fluorescence Measurements: Record the fluorescence emission spectra of each sample.
-
UV-Vis Absorption Measurements: Record the UV-Vis absorption spectra of each sample to confirm the interaction mode (static vs. dynamic quenching).
-
Data Analysis: Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant.
Cellular Imaging
The ability of 9H-pyrido[2,3-b]indole derivatives to fluoresce and interact with biomolecules suggests their potential for cellular imaging applications.[1][2][3]
-
Cell Culture: Culture the cells of interest on a suitable imaging dish or coverslip to an appropriate confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-30 minutes) at 37 °C in a CO2 incubator.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Safety and Handling
The safety and handling precautions for this compound and its derivatives should be in accordance with standard laboratory practices for handling chemical compounds. It is recommended to consult the Safety Data Sheet (SDS) for specific information on toxicity, handling, and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1,2,4]triazine and Pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Inhibition by a Pyrido[2,3-b]indole Analog
For Researchers, Scientists, and Drug Development Professionals
Important Note: As of the latest literature review, specific data on the direct application of 2,4-dimethyl-9H-pyrido[2,3-b]indole in tubulin polymerization inhibition is not available. Therefore, these application notes and protocols are based on a closely related and well-characterized analog, 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole (referred to as Compound 7k in cited literature), which has demonstrated activity as a tubulin polymerization inhibitor. The methodologies and expected outcomes described herein are based on the published data for this analog and serve as a representative guide.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Pyridoindoles represent a class of heterocyclic compounds that have garnered interest as potential tubulin inhibitors. This document provides a detailed overview of the application of a representative pyrido[4,3-b]indole analog in inhibiting tubulin polymerization, complete with quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of the representative compound, 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole.
Table 1: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.7 ± 1.3[1] |
| SGC-7901 | Gastric Adenocarcinoma | > 10 |
| MCF-7 | Breast Cancer | > 10 |
Table 2: Tubulin Polymerization Inhibition
| Assay | IC50 (µM) |
| In vitro Tubulin Polymerization | ~10-20 (concentration at which significant inhibition is observed) |
Mechanism of Action
The representative 9-aryl-5H-pyrido[4,3-b]indole derivative functions as a tubulin polymerization inhibitor. Molecular docking studies suggest that it binds to the colchicine-binding site on β-tubulin[1]. This interaction prevents the assembly of tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.
Signaling Pathway and Cellular Effects
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the tubulin polymerization inhibition activity of pyrido[2,3-b]indole analogs.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the assembly of purified tubulin into microtubules in a cell-free system.
Workflow:
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound stock solution (e.g., in DMSO)
-
96-well clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, glycerol, and GTP (final concentration 1 mM).
-
Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.
-
Aliquot the test compound at various concentrations into the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The extent of inhibition is determined by comparing the Vmax of the polymerization reaction in the presence of the compound to the vehicle control. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
The next day, treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of the compound.
Workflow:
Materials:
-
Cells grown on glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Culture cells on sterile glass coverslips in a petri dish. Treat with the test compound at a concentration around its IC50 value for an appropriate time (e.g., 24 hours).
-
Wash the cells with PBS and fix with the chosen fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the microtubule structure in treated cells to that in vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.
Workflow:
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
References
Application Notes and Protocols for Testing 2,4-dimethyl-9H-pyrido[2,3-b]indole in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2,4-dimethyl-9H-pyrido[2,3-b]indole (DMPI), a promising heterocyclic compound with potential therapeutic applications. The following protocols and guidelines are based on established methodologies for testing novel chemical entities in cancer cell lines and are supported by findings on structurally related pyrido[2,3-b]indole derivatives.
Introduction
Pyrido[2,3-b]indoles, also known as α-carbolines, are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, and antiviral properties. The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate key signaling pathways involved in cell proliferation and survival. This document outlines detailed experimental procedures to assess the cytotoxic and apoptotic potential of this compound in a panel of human cancer cell lines.
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings. Data for related pyridoindole compounds are included as a reference to guide initial experimental design.
Table 1: Cytotoxicity of Pyridoindole Analogs in Human Cancer Cell Lines (Reference Data)
| Compound/Analog | Cell Line | Assay | IC50 / EC50 (µM) |
| 9-aryl-5H-pyrido[4,3-b]indole derivative | HeLa (Cervical Cancer) | MTT | 8.7[1] |
| Benzo[f]indole-4,9-dione derivative | MDA-MB-231 (Breast Cancer) | Annexin V-FITC/PI | Induces apoptosis at 10 & 30 µM[2] |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Rat Liver Cells (Coculture) | DNA Fragmentation | Induces apoptosis at 30 µM[3] |
| 2-amino-9H-pyrido[2,3-b]indole | HepG2 (Liver Cancer) | Micronucleus Assay | Genotoxic at ≥50 µM[4] |
Table 2: Experimental Data Template for this compound
| Cell Line | Assay | IC50 (µM) | Apoptosis Induction (%) | Key Protein Expression Changes |
| (e.g., MCF-7) | MTT | |||
| (e.g., A549) | Annexin V/PI | |||
| (e.g., HCT116) | Western Blot | |||
| (e.g., Jurkat) | Caspase Activity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (DMPI) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DMPI in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the DMPI dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound (DMPI)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with DMPI at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Potential Signaling Pathways to Investigate
Based on studies of related indole and pyridoindole compounds, this compound may exert its effects through one or more of the following signaling pathways:
-
p53-MDM2 Apoptotic Pathway: Pyridoindoles have been shown to interact with MDM2, leading to the stabilization and activation of the tumor suppressor p53. This, in turn, can induce the expression of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Indole derivatives have been reported to inhibit this pathway, leading to decreased cell proliferation and survival.
-
Intrinsic Apoptosis Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in this process.
Potential Signaling Pathways Modulated by DMPI
Conclusion
The provided protocols and guidelines offer a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways in a panel of cancer cell lines, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for guiding further preclinical and clinical development of this promising compound.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Dissolving 2,4-dimethyl-9H-pyrido[2,3-b]indole for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-dimethyl-9H-pyrido[2,3-b]indole, a member of the α-carboline family, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The 9H-pyrido[2,3-b]indole scaffold is a key feature in various biologically active molecules.[1][2] Like many aromatic heterocyclic compounds, this compound is predicted to have low aqueous solubility, posing a significant challenge for its evaluation in physiological in vitro assay conditions.
This document provides detailed protocols for the proper dissolution and handling of this compound to ensure reproducible and reliable results in cell-based and biochemical assays. The primary challenge is to achieve a soluble state in aqueous assay media while minimizing the cytotoxic or off-target effects of the solvent vehicle.[3]
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is not widely published, the properties of the parent compound and related analogs suggest it is a poorly water-soluble molecule. Aromatic compounds of this nature are typically soluble in polar aprotic solvents.[3] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for screening programs due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] The parent compound, 9H-pyrido[2,3-b]indole, and its amino-substituted analogs are reported to be soluble in DMSO and methanol.[5]
Data Summary Table
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous, sterile-filtered DMSO is recommended to prevent compound degradation and contamination. |
| Stock Solution Conc. | 10 mM - 30 mM | A 10 mM stock is standard for most screening assays. Higher concentrations may be possible but increase the risk of precipitation upon dilution.[3] |
| Storage | -20°C or -80°C | Store in small aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. DMSO freezes at 19°C. |
| Final DMSO Conc. in Assay | ≤ 0.5% (v/v) | This concentration is generally well-tolerated by most cell lines. However, the specific tolerance should be determined for each cell type.[6] |
| Vehicle Control | Mandatory | An equivalent concentration of DMSO in assay medium must be run in parallel to account for any solvent-induced effects.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock solution in 100% DMSO.
Materials:
-
This compound powder (Molecular Weight: To be confirmed for the specific batch)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Formula: Mass (g) = 0.010 mol/L * Volume (L) * Molecular Weight ( g/mol ))
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile tube or vial. Perform this in a fume hood or a well-ventilated area.
-
Add Solvent: Add the required volume of 100% DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Inspect for Solubility: Visually inspect the solution against a light source for any undissolved particulates.
-
Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-15 minutes at room temperature. This can help break up aggregates and enhance dissolution.[8]
-
Final Inspection: Once a clear solution is obtained, the stock is ready.
-
Storage: Store the master stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Vehicle Controls
This protocol details the serial dilution of the DMSO master stock into the final aqueous assay medium (e.g., cell culture medium).
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM master stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): To avoid compound precipitation, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM solution.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution into the assay medium. Crucially, add the DMSO solution to the aqueous medium while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Example for a 10 µM final concentration from a 10 mM stock: A 1:1000 dilution is needed. Add 1 µL of the 10 mM stock to 999 µL of assay medium. This results in a final DMSO concentration of 0.1%.
-
-
Prepare Vehicle Control: The vehicle control is critical for interpreting the results.[7] It must contain the same final concentration of DMSO as the highest concentration of the test compound.
-
Example: If the highest compound concentration is 10 µM (prepared as above), the vehicle control will be a 1:1000 dilution of pure DMSO in the assay medium (0.1% DMSO).
-
-
Use Immediately: Use the freshly prepared working solutions and vehicle controls in the in vitro assay immediately to minimize the risk of compound precipitation or degradation over time.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing this compound for in vitro screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 9H-Pyrido[2,3-b]indole | 244-76-8 [smolecule.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2,4-dimethyl-9H-pyrido[2,3-b]indole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of 2,4-dimethyl-9H-pyrido[2,3-b]indole in various biological samples. The following methods are adapted from validated procedures for structurally similar compounds, such as pyridoindoles and other indole alkaloids, due to the absence of specific literature for this particular analyte.
Data Presentation: Comparative Quantitative Data
The following tables summarize the validation parameters of analytical methods for compounds structurally related to this compound, offering a comparative overview of potential performance characteristics for adapted methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Pirlindole | Plasma | HPLC-Fluorescence | Not specified | 1-2 ng/mL (LOD) | Not specified | Not specified | Not specified | [1] |
| Propranolol | Plasma | HPLC-UV | 15-180 ng/mL | 10 ng/mL | Not specified | Not specified | 97.9-102.7 | [2] |
| Morphine | Plasma | HPLC-UV | 10-150 ng/mL | 10 ng/mL | Not specified | < 4.76 | 83.39 | [3] |
| Rebamipide | Plasma | HPLC-UV | Not specified | 10 ng/mL | 97-105 | < 5.21 | > 91 | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Harmine, Harmaline, Tetrahydroharmine, etc. | Plant Material | UHPLC-MS | 0.001-10 µg/mL | 0.18–0.34 ng/mL | Not specified | Not specified | 74.1–111.6 | [5][6] |
| Harmaline, Harmine | Urine | LC-MS/MS | 50-1000 µg/L | 50 µg/L | Not specified | 8.3-26 | Not specified | [7] |
| Amisulpride | Plasma | HPLC-MS/MS | 0.1-100 & 1-500 ng/mL | 0.1 ng/mL | Not specified | < 10 | Not specified | [8] |
| Vitamin D Metabolites | Brain Tissue | LC-MS/MS | Not specified | Not specified | 80-120 | < 20 | 99.06-106.92 | [9] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Amisulpride | Whole Blood | GC-MS | up to 1000 µg/L | 10.0 µg/L | -8.7 to 1.9 | < 10.0 | 94.2-101 | [10] |
| Synthetic Cannabinoids | Herbal Blends | GC-MS | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of this compound in biological matrices.
Protocol 1: Quantification in Human Plasma using HPLC-UV
This protocol is adapted from methods for similar aromatic, nitrogen-containing compounds.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample, at 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 5.0 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Run Time: 10 minutes.
3. Calibration and Quantification
Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: Quantification in Urine using LC-MS/MS
This protocol is based on methods for the analysis of harmala alkaloids in urine.[7]
1. Sample Preparation: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase containing a suitable deuterated internal standard.
-
Vortex for 30 seconds.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ would be selected, and two or three product ions would be monitored for quantification and confirmation.
3. Calibration and Quantification
Prepare calibration standards in blank urine over the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). Analyze these standards with the samples and construct a calibration curve based on the peak area ratios.
Protocol 3: Quantification in Brain Tissue using LC-MS/MS
This protocol is an adaptation of methods for extracting compounds from complex tissue matrices.[9]
1. Sample Preparation: Homogenization and Protein Precipitation
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing an internal standard.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
To the homogenate, add 1.0 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining debris.
-
Transfer the clear supernatant to an LC-MS vial.
2. LC-MS/MS Conditions
Follow the LC-MS/MS conditions outlined in Protocol 2, with potential modifications to the gradient to ensure adequate separation from matrix components.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Plasma Sample Preparation for HPLC-UV Analysis.
Caption: Workflow for Urine Sample Preparation for LC-MS/MS Analysis.
Caption: Workflow for Brain Tissue Sample Preparation for LC-MS/MS Analysis.
References
- 1. Determination of pirlindole in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated GC/MS method for the determination of amisulpride in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized and versatile method for the preparation of the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][4] These include anti-inflammatory agents, antimigraine drugs of the triptan class, and anti-cancer compounds.[5][6]
This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of various substituted indoles via the Fischer indole synthesis.
Reaction Mechanism and Key Considerations
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps. The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is followed by tautomerization to the enamine form, which then undergoes a crucial[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][2][3]
Key Considerations for Successful Synthesis:
-
Catalyst Selection: A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) can be employed to catalyze the reaction.[1][2][7] The choice of catalyst can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Reactant Choice: The structure of the starting arylhydrazine and carbonyl compound dictates the substitution pattern of the resulting indole. The use of unsymmetrical ketones can lead to the formation of regioisomeric indole products.[3]
-
One-Pot Procedures: The synthesis is often performed as a one-pot reaction where the arylhydrazone is generated in situ without isolation, simplifying the experimental procedure.[3]
Visualizing the Fischer Indole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Quantitative Data for Substituted Indole Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of a variety of substituted indoles using the Fischer indole synthesis. This data is intended to serve as a guide for reaction optimization and substrate scope exploration.
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Zinc chloride | - | 200 | - | 2-Methylindole | 78 | [1] |
| Phenylhydrazine | Butan-2-one | Boron trifluoride etherate | Ethanol | Reflux | - | 2,3-Dimethylindole | 90 | [8] |
| Phenylhydrazine | Butan-2-one | Choline chloride·2ZnCl₂ | Ionic Liquid | - | - | 2,3-Dimethylindole | 80 | [5] |
| Phenylhydrazine hydrochloride | Butan-2-one | - | THF | 150 (Microwave) | 0.25 | 2,3-Dimethylindole | >99 | [9] |
| Phenylhydrazine | Cyclohexanone | Acetic acid | Acetic acid | Reflux | 0.5 | 1,2,3,4-Tetrahydrocarbazole | 50 | |
| Phenylhydrazine hydrochloride | Cyclohexanone | - | Acetic Acid | Reflux | - | 1,2,3,4-Tetrahydrocarbazole | 75.2 | [10] |
| p-Chlorophenylhydrazine HCl | 1,2-Cyclohexanedione | - | - | - | - | Tjipanazole D | 54 | [6] |
| Phenylhydrazine | Phenylhydrazone of 80 | Acetic acid | Acetic acid | - | - | Tetracyclic indole 81 | 60 | [6] |
| Phenylhydrazine | Hydrazone 262 | Polyphosphoric acid | Acetic acid | - | - | Indole 263 | 87 | [6] |
| Hydrazine 14 | Cyclohexanone 13 | - | - | - | - | Indolenine 15 | - | [6] |
| Phenylhydrazine | Propionaldehyde | Zinc chloride | - | 200 | - | 3-Methylindole (Skatole) | 60 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative substituted indoles via the Fischer indole synthesis.
Protocol 1: Synthesis of 2,3-Dimethylindole[8]
This protocol describes the synthesis of 2,3-dimethylindole using boron trifluoride etherate as a catalyst.
Materials:
-
Phenylhydrazine
-
Butan-2-one
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a solution of phenylhydrazine (1 equivalent) in ethanol, add butan-2-one (1 equivalent).
-
Cool the reaction mixture in an ice bath and slowly add boron trifluoride etherate (1.2 equivalents).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,3-dimethylindole.
Protocol 2: One-Pot Microwave-Assisted Synthesis of 1,2,3-Trisubstituted Indoles[9]
This protocol details a rapid, one-pot, three-component synthesis of 1,2,3-trisubstituted indoles.
Materials:
-
Arylhydrazine hydrochloride (1 equivalent)
-
Ketone (1.05 equivalents)
-
Alkyl halide (2.5 equivalents)
-
Tetrahydrofuran (THF)
-
Microwave reactor
-
Standard workup and purification reagents and equipment
Procedure:
-
In a microwave-safe vial, combine the arylhydrazine hydrochloride, the ketone, and the alkyl halide in THF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by flash chromatography to yield the desired 1,2,3-trisubstituted indole.
Experimental Workflow
The following diagram outlines the general workflow for the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
These application notes and protocols are intended to provide a comprehensive guide for researchers engaged in the synthesis of substituted indoles. The versatility and reliability of the Fischer indole synthesis continue to make it an indispensable tool in modern organic and medicinal chemistry.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed. The most common include the Fischer indole synthesis, multicomponent reactions, and palladium-catalyzed cyclizations. Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and yield.
Q2: I am experiencing very low yields. What are the initial checks I should perform?
A2: Low yields can stem from various factors. Initially, verify the purity of your starting materials and solvents. Ensure all reagents were added in the correct stoichiometry. Check the reaction temperature and atmosphere (e.g., inert conditions if required). Review the reaction time; it may be too short for the reaction to go to completion or too long, leading to product degradation.
Q3: What are typical side reactions observed during the synthesis of pyrido[2,3-b]indoles?
A3: Side reactions are highly dependent on the chosen synthetic route. Common side products can include incompletely cyclized intermediates, over-alkylation or arylation products, and regioisomers depending on the precursors. In Fischer indole synthesis, for instance, incomplete cyclization or rearrangement of the hydrazone intermediate can occur.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexanes.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of reactants and solvents using techniques like NMR or GC-MS. Purify starting materials if necessary. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. |
| Incorrect Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Quench the reaction when the starting material is consumed and the product concentration is maximized. |
| Ineffective Catalyst | Ensure the catalyst is active. For palladium-catalyzed reactions, ensure the catalyst is not oxidized or poisoned. Consider a different catalyst or ligand system. |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Modify the starting materials with appropriate directing groups to favor the formation of the desired regioisomer. Adjusting the catalyst and reaction conditions can also influence regioselectivity. |
| Incomplete Cyclization | In reactions like the Fischer indole synthesis, ensure sufficient acid concentration and temperature to drive the cyclization to completion. |
| Product Degradation | If the product is unstable under the reaction conditions, consider a milder synthetic route or reduce the reaction time and temperature. |
| Side Reactions of Intermediates | Altering the reaction conditions (e.g., solvent, temperature, catalyst) can sometimes suppress unwanted side reactions of reactive intermediates. |
Experimental Protocols
Method A: One-Pot Synthesis from Oxindole and a Chalcone Analog
This protocol is adapted from a general procedure for the synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles and can be modified for the synthesis of the 2,4-dimethyl derivative.[2]
Reactants:
-
Oxindole (1.0 mmol)
-
An appropriate α,β-unsaturated ketone (chalcone analog) leading to the 2,4-dimethyl substitution pattern (1.0 mmol)
-
Potassium tert-butoxide (0.3 mmol)
-
Ammonium acetate (2.0 mmol)
Procedure:
-
A mixture of the oxindole, the α,β-unsaturated ketone, and potassium tert-butoxide is stirred at 150°C for 5 minutes.[2]
-
The resulting mixture is treated with ammonium acetate and stirred at 200°C for an additional 30 minutes.[2]
-
The mixture is cooled to room temperature, and the solidified product is crystallized from a mixture of ethyl acetate and n-hexane.[2]
Method B: Palladium-Catalyzed Amidation and Cyclization
This protocol is based on the synthesis of substituted pyrido[2,3-b]indoles and may be adapted for the target compound.[1]
Reactants:
-
N-(3-acetyl-1H-indol-2-yl)acetamide (or a similar precursor) (1.0 equiv)
-
Ammonia source (e.g., Ammonium formate, 6.0 equiv)[1]
-
Solvent (e.g., t-BuOH)[1]
Procedure:
-
An oven-dried pressure tube is charged with the N-(3-acetyl-1H-indol-2-yl)acetamide derivative and the ammonia source in the chosen solvent.[1]
-
The tube is sealed, and the reaction mixture is heated in a preheated oil bath at a specified temperature (e.g., 110°C) for a designated time.[1]
-
After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Synthesis of a Pyrido[2,3-b]indole Analog[1]
| Entry | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NH4OAc | Dioxane | 110 | 12 | 45 |
| 2 | NH4OAc | Toluene | 110 | 12 | 55 |
| 3 | NH4OAc | t-BuOH | 110 | 12 | 70 |
| 4 | HCOONH4 | t-BuOH | 110 | 8 | 94 |
| 5 | (NH4)2CO3 | t-BuOH | 110 | 12 | 65 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
solubility issues of 2,4-dimethyl-9H-pyrido[2,3-b]indole in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-dimethyl-9H-pyrido[2,3-b]indole in aqueous solutions.
Troubleshooting Guide
Issue: Poor or no visible dissolution of this compound in aqueous buffer.
Possible Causes and Solutions:
-
Low intrinsic aqueous solubility: The pyrido[2,3-b]indole scaffold is known to have low aqueous solubility due to its rigid, aromatic structure.
-
Incorrect pH of the buffer: The ionization state of the molecule can significantly impact its solubility.
-
Insufficient mixing or sonication: The compound may require more energy to dissolve.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that there are no significant impurities affecting its solubility.
-
pH Adjustment: Systematically vary the pH of the aqueous buffer. Since the pyrido[2,3-b]indole structure contains nitrogen atoms, it may exhibit different solubility profiles at acidic or basic pH. For weakly basic drugs, a lower pH can increase solubility, while for weakly acidic drugs, a higher pH can improve solubility.[1]
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous solution.[2][3] Start with a small percentage (e.g., 1-5%) and gradually increase it. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG)
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[5]
-
Complexation:
-
Heating and Sonication: Gently heating the solution or using an ultrasonic bath can provide the energy needed to overcome the lattice energy of the solid compound and facilitate dissolution. One supplier suggests that for 9H-pyrido[2,3-b]indole, heating the tube to 37°C and then using an ultrasonic bath may increase solubility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am seeing precipitation of the compound after initial dissolution. What should I do?
A2: This is a common issue when using co-solvents or after a pH adjustment. It indicates that the solution is supersaturated. To address this:
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Increase the proportion of the co-solvent: This will help to keep the compound in solution.
-
Re-evaluate the buffer pH: The final pH of your solution might be different from the initial buffer pH after adding the compound, leading to precipitation.
-
Consider using a stabilizing agent: Polymers or other excipients can sometimes help to maintain a supersaturated state.
Q3: Are there any recommended starting points for co-solvent concentrations?
A3: It is best to start with a low concentration of co-solvent (e.g., 1-5% v/v) and incrementally increase it until the desired concentration of your compound is achieved and remains in solution. Be mindful that high concentrations of organic solvents may affect downstream biological assays.
Q4: Can I use salt formation to improve the solubility of this compound?
A4: Salt formation is a common technique for improving the solubility of ionizable compounds.[1][4] Given the presence of basic nitrogen atoms in the pyrido[2,3-b]indole ring system, it is plausible that forming a salt with a pharmaceutically acceptable acid could enhance its aqueous solubility. This would require chemical modification of the parent compound.
Q5: How does temperature affect the solubility of this compound?
A5: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle heating can be used to aid dissolution. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade. Always check for precipitation as the solution cools down to the experimental temperature.
Data Presentation
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl sulfoxide (DMSO) | 1 - 10% | Can be toxic to cells at higher concentrations. |
| Ethanol | 5 - 20% | May cause protein precipitation in some biological assays. |
| Methanol | 5 - 20% | Generally more toxic than ethanol. |
| Polyethylene glycol (PEG 300/400) | 10 - 50% | Generally well-tolerated in biological systems. |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound to a more soluble form. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation with pH changes. |
| Co-solvency | Reducing the polarity of the solvent to increase solubility of hydrophobic compounds.[2][3] | Simple to implement; can significantly increase solubility.[2] | Co-solvents can interfere with biological assays. |
| Particle Size Reduction | Increasing the surface area for dissolution.[4][5] | Increases dissolution rate.[4] | May not increase equilibrium solubility.[3] |
| Complexation (e.g., with Cyclodextrins) | Encapsulation of the hydrophobic molecule within a host molecule.[4] | Can significantly improve solubility and bioavailability. | Can be expensive; potential for host-guest interactions to alter compound activity. |
| Use of Surfactants | Formation of micelles that solubilize the compound.[5] | Effective for highly lipophilic compounds. | Surfactants can have their own biological effects. |
Experimental Protocols
Protocol 1: General Method for Preparing an Aqueous Stock Solution using a Co-solvent
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the minimum amount of a suitable co-solvent (e.g., DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary.
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While vortexing, slowly add the aqueous buffer of choice to the co-solvent mixture to reach the final desired concentration.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the initial volume of the co-solvent or reduce the final concentration.
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Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Screening for Optimal pH for Solubilization
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Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
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Add a fixed amount of this compound to a fixed volume of each buffer.
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Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.
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Centrifuge the samples to pellet any undissolved solid.
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Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Visualizations
Caption: A logical workflow for addressing the solubility issues of this compound.
Caption: A troubleshooting decision tree for dissolving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. scienceopen.com [scienceopen.com]
Technical Support Center: Crystallization of 2,4-Dimethyl-9H-pyrido[2,3-b]indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2,4-dimethyl-9H-pyrido[2,3-b]indole.
Troubleshooting Crystallization Issues
My compound oiled out instead of crystallizing. What should I do?
Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solute concentration or a solvent system in which the compound is too soluble.
-
Solution:
-
Reduce the concentration: Add more of the anti-solvent (the solvent in which the compound is less soluble) to the mixture to lower the overall concentration.
-
Lower the temperature slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
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Solvent modification: Consider using a different solvent system. If you are using a polar solvent, try adding a non-polar anti-solvent, and vice versa.
-
No crystals are forming, even after cooling the solution. What steps can I take?
The absence of crystal formation can be attributed to several factors, including the solvent choice, concentration, and the presence of impurities.
-
Troubleshooting Steps:
-
Induce crystallization:
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Seeding: If you have a small crystal of the desired compound, add it to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.
-
-
Increase supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood.
-
Solvent change: If the compound is too soluble in the current solvent, try a solvent in which it has lower solubility.
-
-
Purification: The presence of impurities can inhibit crystallization. Consider re-purifying your material using column chromatography. A common eluent for related compounds is a mixture of ethyl acetate and hexanes.[1]
-
The crystals are very small or needle-like. How can I obtain larger crystals?
The formation of small or needle-like crystals is often a result of rapid crystallization.
-
Strategies for Larger Crystals:
-
Slower cooling: Allow the saturated solution to cool to room temperature as slowly as possible before any further cooling.
-
Solvent diffusion: Dissolve your compound in a good solvent and layer a poor solvent on top. Over time, the solvents will mix, and crystals will form slowly at the interface.
-
Vapor diffusion: Place a vial containing your dissolved compound inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A common and effective solvent system for the crystallization of related pyrido[2,3-b]indole derivatives is a mixture of ethyl acetate and n-hexane.[2] A 1:1 ratio has been successfully used for similar compounds.[2]
Q2: How can I determine the purity of my crystallized product?
The purity of the crystallized this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. The melting point of the parent compound, 9H-pyrido[2,3-b]indole, is 210-212 °C.[3]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual solvents or impurities.
Q3: My compound appears to be amorphous after solvent removal. How can I crystallize it?
An amorphous solid lacks a well-defined crystal lattice. To induce crystallization from an amorphous solid:
-
Trituration: Add a small amount of a solvent in which the compound is poorly soluble and stir or sonicate the mixture. This can sometimes induce crystallization.
-
Recrystallization: Dissolve the amorphous solid in a minimal amount of a good solvent at an elevated temperature and then follow the standard crystallization procedures mentioned in the troubleshooting section.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from an ethyl acetate/n-hexane solvent system.
Materials:
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Crude this compound
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper and funnel (for hot filtration, if necessary)
-
Ice bath
-
Buchner funnel and filter flask (for vacuum filtration)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to dissolve the compound. Gentle heating may be required to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethyl acetate solution is still warm, slowly add n-hexane dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Value/Solvent | Source |
| Crystallization Solvent System | Ethyl Acetate / n-Hexane | [2] |
| Melting Point (Parent Compound) | 210-212 °C | [3] |
| Purification (prior to crystallization) | Column chromatography (Silica gel) | [1] |
| Eluent for Chromatography | Hexanes / Ethyl Acetate | [1] |
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting common crystallization problems.
References
optimizing reaction conditions for functionalizing the pyrido[2,3-b]indole core
Technical Support Center: Functionalization of the Pyrido[2,3-b]indole Core
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when functionalizing the pyrido[2,3-b]indole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the pyrido[2,3-b]indole core?
A1: The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and direct C-H arylation.[1][2][3] Additionally, halogenation and nitration are common electrophilic substitution reactions used to introduce functional handles for further diversification.[4][5]
Q2: Why do cross-coupling reactions on N-H containing heterocycles like pyrido[2,3-b]indole sometimes fail?
A2: The presence of a free N-H group can be problematic in palladium-catalyzed cross-coupling reactions. The acidic proton can interfere with the catalytic cycle, and the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] In such cases, N-protection strategies or the use of specialized ligand systems and precatalysts designed for N-H-containing substrates are often necessary.[1]
Q3: How does the electronic nature of substituents on the pyrido[2,3-b]indole core affect functionalization reactions?
A3: The electronic properties of existing substituents significantly influence the reactivity of the heterocyclic core. Electron-donating groups (EDGs) can enhance the rate of electrophilic substitution and may direct the regioselectivity in reactions like the Fischer indole synthesis, which can be a route to the core itself.[6] Conversely, electron-withdrawing groups (EWGs) can slow down these reactions. In cross-coupling reactions, the electronic nature of the halide or pseudohalide leaving group and the coupling partner are critical factors.
Q4: What is a common side reaction in palladium-catalyzed aminations, and how can it be minimized?
A4: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[7] This can compete with the desired amination product. Minimizing this side reaction often involves careful optimization of the catalyst system (ligand and palladium source), base, and solvent. For instance, using specific solvents like dioxane over toluene has been shown to improve yields for certain substrates.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura reaction on a halogenated pyrido[2,3-b]indole is giving low to no product. What are the likely causes and solutions?
A: Low yield in Suzuki-Miyaura couplings involving nitrogen-rich heterocycles is a common issue. Here are several factors to investigate:
-
Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts may fail with N-H containing substrates.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or degradation of starting materials.
-
Protodeboronation: The boronic acid coupling partner can be sensitive and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures.
-
N-H Interference: As mentioned in the FAQs, the free N-H can inhibit the catalyst.
-
Troubleshooting: If other optimizations fail, consider protecting the indole nitrogen with a group like Boc or benzyl (Bn). While this adds extra steps, it can significantly improve reaction efficiency.[1]
-
Issue 2: Poor Regioselectivity in C-H Functionalization
Q: I am attempting a direct C-H arylation on the pyrido[2,3-b]indole core, but I'm getting a mixture of isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity in direct C-H functionalization can be challenging. The inherent electronic properties of the pyrido[2,3-b]indole system dictate the most reactive sites.
-
Inherent Reactivity: The C3 position of the indole moiety is often the most nucleophilic and electronically favored site for functionalization.[3][10] However, other positions can also react depending on the conditions.
-
Troubleshooting: Review literature on the specific C-H functionalization method you are using. Some catalytic systems have a strong directing effect. For example, palladium/norbornene cooperative catalysis has been used for selective vicinal di-carbo-functionalization at the C2 and C3 positions.[10]
-
-
Directing Groups: The use of a directing group (DG) is a powerful strategy to control regioselectivity. A DG temporarily coordinates to the metal catalyst and directs the C-H activation to a specific, often ortho, position.
-
Troubleshooting: If your substrate allows, install a removable directing group on the indole nitrogen. While this requires additional synthetic steps, it provides the most reliable control over the site of functionalization.
-
-
Steric Hindrance: Steric bulk on the substrate or coupling partner can influence where the reaction occurs.
-
Troubleshooting: Analyze the steric environment of your substrate. If a desired position is sterically hindered, a less-hindered site may react preferentially. Modifying substituents remote from the reaction site could potentially block undesired positions.
-
Data Presentation: Optimized Reaction Conditions
Table 1: Buchwald-Hartwig Amination of Halogenated Indoles/Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Bulky Biaryl Phosphine (8) | NaOt-Bu (1.4) | Toluene | 100 | 70-95 | [9] |
| Pd₂(dba)₃ (1) | Xantphos | DBU (3) | Toluene | MW | ~70 | [5] |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | Moderate | [7] |
| Pd₂(dba)₃ (0.5) | BINAP (0.25) | Base | Solvent | 110 | Variable | [11] |
Table 2: Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2-3) | Ligand 1 (6-9) | KF (3.0) | Dioxane | 110 | 70-92 | [8] |
| SPhos Precatalyst P2 | - | K₃PO₄ | Dioxane | 100 | ~80 | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | Reflux | Good | [12] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of 2-pyridylboronates with aryl bromides.[8]
-
Preparation: An oven-dried resealable Schlenk tube equipped with a Teflon screw valve and a magnetic stir bar is charged with the palladium source (e.g., Pd₂(dba)₃, 2-3 mol%), the phosphine ligand (6-9 mol%), the pyrido[2,3-b]indole halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., anhydrous KF, 3.0 equiv).
-
Inert Atmosphere: The Schlenk tube is capped with a rubber septum, then evacuated and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane, ~3 mL/mmol of halide) is added via syringe. If any reagents are liquid, they are added at this stage.
-
Reaction: The septum is replaced with the Teflon screw valve, and the tube is sealed. The reaction mixture is heated in a preheated oil bath to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC/LC-MS until the starting halide is completely consumed.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to afford the desired functionalized product.[11]
Protocol 2: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
This protocol is a general representation based on conditions for aminating heteroaryl halides.[9]
-
Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., a bulky biaryl phosphine, 8 mol%), the base (e.g., NaOt-Bu, 1.4 equiv), the pyrido[2,3-b]indole halide (1.0 equiv), and a magnetic stir bar.
-
Reagent Addition: The amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene) are added.
-
Reaction: The vessel is sealed and heated in a preheated oil bath to the required temperature (e.g., 100 °C) with stirring for the specified time (typically 8-24 hours).
-
Monitoring and Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[11]
-
Purification: The crude product is purified by silica gel column chromatography to yield the aminated product.[11]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Visible Light Assisted Direct C3-H Arylation of Pyrido[1,2- a]pyrimidin-4-ones and Thiazolo[3,2- a]pyrimidin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
identification of common impurities in 2,4-dimethyl-9H-pyrido[2,3-b]indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized as organic and inorganic. Organic impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Inorganic impurities can consist of residual catalysts (e.g., palladium), reagents, and salts.
Q2: How can I detect the presence of these impurities in my final product?
A2: A combination of analytical techniques is recommended for impurity detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for identifying and quantifying organic impurities. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment. To identify the structure of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Q3: What are the general strategies for minimizing impurity formation?
A3: To minimize impurities, it is crucial to use high-purity starting materials and solvents. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents is also critical. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
Q4: Are there specific purification techniques that are particularly effective for this compound?
A4: Column chromatography on silica gel is a commonly employed and effective method for purifying this compound and its derivatives.[2] The choice of eluent system (e.g., hexanes/ethyl acetate) is critical for achieving good separation.[2] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Suboptimal reagent stoichiometry. | Carefully control the molar ratios of the reactants and catalysts. | |
| Degradation of the product. | Ensure the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Presence of Starting Materials in the Final Product | Incomplete reaction. | As mentioned above, optimize reaction time and temperature. |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., gradient elution, different solvent system) to improve separation. | |
| Formation of Colored Impurities | Oxidation of the indole ring or other sensitive functional groups. | Conduct the reaction and purification steps under an inert atmosphere. Degas solvents before use. |
| Presence of highly conjugated byproducts. | These can often be removed by treatment with activated carbon followed by filtration, or by thorough column chromatography. | |
| Residual Palladium Catalyst | Inefficient removal during work-up. | After the reaction, consider a work-up procedure that includes washing with a solution of a chelating agent like EDTA or thiourea to sequester the palladium. Filtration through a pad of Celite can also help remove palladium black. |
Experimental Protocols
General Purification by Column Chromatography
A common method for the purification of pyrido[2,3-b]indole derivatives involves column chromatography.[2]
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the initial eluting solvent (e.g., a mixture of petroleum ether and ethyl acetate).[3]
-
Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent) and adsorbed onto a small amount of silica gel.[2] The solvent is then evaporated, and the dry silica with the adsorbed product is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased by changing the ratio of the solvents (e.g., increasing the percentage of ethyl acetate in petroleum ether).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Impurity Data Summary
| Impurity Type | Potential Impurity | Source | Typical Analytical Method | Representative Acceptable Limit (%) |
| Starting Material | Unreacted 2-amino-3-methylpyridine | Incomplete Reaction | HPLC, GC-MS | < 0.5 |
| Starting Material | Unreacted 3-chlorobutan-2-one | Incomplete Reaction | HPLC, GC-MS | < 0.5 |
| Byproduct | Over-alkylated or poly-alkylated pyridoindoles | Side Reaction | HPLC, LC-MS | < 1.0 |
| Byproduct | Isomeric pyridoindole structures | Side Reaction | HPLC, LC-MS, NMR | < 1.0 |
| Reagent | Residual Palladium Catalyst | Incomplete Removal | ICP-MS | < 100 ppm |
| Solvent | Residual Ethyl Acetate / Hexane | Incomplete Drying | GC-HS | < 0.5 |
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key workflows and logical relationships in the synthesis and purification of this compound.
References
purification of 2,4-dimethyl-9H-pyrido[2,3-b]indole using column chromatography
This technical support guide provides detailed information on the purification of 2,4-dimethyl-9H-pyrido[2,3-b]indole using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.
Experimental Protocols
A general and widely accepted method for the purification of pyrido[2,3-b]indole derivatives is column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.[1] The crude product is typically adsorbed onto a small amount of silica gel before being loaded onto the column.[1]
Detailed Methodology:
-
Preparation of the Crude Sample:
-
Following the synthesis of this compound, the crude reaction mixture is typically worked up by dilution with an organic solvent like ethyl acetate, followed by filtration through celite to remove any solid catalysts or byproducts.[1]
-
The filtrate is then concentrated under reduced pressure.
-
For dry loading, the concentrated crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel (typically 2-3 times the weight of the crude product). The solvent is then carefully removed under vacuum until a free-flowing powder is obtained.
-
-
Column Packing:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand (approximately 1-2 cm) is added on top of the cotton plug.
-
Silica gel (100-200 mesh is commonly used) is prepared as a slurry in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).[1]
-
The slurry is carefully poured into the column, and the column is gently tapped to ensure even packing and remove any air bubbles.
-
The solvent is allowed to drain until it is just above the level of the silica gel.
-
A thin layer of sand is carefully added to the top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Loading the Sample and Elution:
-
The dry-loaded sample is carefully added to the top of the column.
-
A small amount of the initial, low-polarity mobile phase is used to rinse the flask that contained the sample, and this is also added to the column.
-
The elution is started with a low concentration of the more polar solvent (ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
-
Isolation of the Pure Product:
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound.
-
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard for this class of compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate | The ratio is adjusted based on the polarity of the impurities. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex mixtures. |
| Typical Rf of Product | 0.2 - 0.4 | In the optimal TLC solvent system for separation. |
| Yield after Purification | 60-90% | Highly dependent on the success of the synthesis and the purity of the crude product. |
| Purity after Purification | >95% | As determined by HPLC or NMR. |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the column chromatography of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the best stationary phase for the purification of this compound?
-
A1: Silica gel is the most commonly used and effective stationary phase for the purification of pyrido[2,3-b]indole derivatives.[1]
-
-
Q2: What mobile phase should I use?
-
A2: A mixture of hexane and ethyl acetate is the standard mobile phase. The optimal ratio should be determined by TLC analysis of the crude product to achieve good separation between the desired product and any impurities.
-
-
Q3: Should I use isocratic or gradient elution?
-
A3: For a mixture with well-separated spots on TLC, isocratic elution may be sufficient. However, if there are multiple impurities with varying polarities, a gradient elution (gradually increasing the percentage of ethyl acetate in hexane) will likely provide a better separation.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| The compound may be strongly adsorbed to the silica gel due to its basic nitrogen atoms. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing and improve elution. | |
| Poor separation of the product from an impurity | The mobile phase composition is not optimal. | Carefully re-evaluate the mobile phase composition using TLC with various hexane/ethyl acetate ratios to find a system that provides better separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed during sample loading or solvent addition. | |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. | |
| The product elutes too quickly (with the solvent front) | The initial mobile phase is too polar. | Start the elution with a less polar mobile phase (a higher percentage of hexane). |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography | The compound is interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a base like triethylamine to the mobile phase to neutralize the acidic sites. |
| The sample was not loaded onto the column in a concentrated band. | Ensure the sample is loaded in a minimal volume of solvent or as a dry load on silica gel. | |
| Multiple spots for the pure product on TLC | The compound may be degrading on the silica gel. | Deactivate the silica gel by treating it with a base before packing the column, or consider using a different stationary phase like alumina. |
| The compound exists as tautomers. | While less common for this specific structure, tautomerization can sometimes lead to multiple spots. Characterization of the collected fractions by NMR will confirm the identity of the product. |
Visualization
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Workflow for the purification of this compound.
References
Technical Support Center: Overcoming Resistance to Pyrido[2,3-b]indole-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrido[2,3-b]indole-based drugs. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]indole compound shows decreased efficacy in my cell line over time. What could be the reason?
A1: A gradual decrease in efficacy often suggests the development of acquired resistance. Common mechanisms include:
-
Increased drug efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target protein modification: Mutations or alterations in the drug's molecular target (e.g., a specific kinase) can reduce binding affinity.
-
Activation of alternative signaling pathways: Cells can bypass the inhibited pathway by activating compensatory signaling cascades to maintain proliferation and survival.
-
Enhanced DNA damage repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.
-
Evasion of apoptosis: Alterations in apoptotic pathways, such as upregulation of anti-apoptotic proteins (e.g., Bcl-2), can confer resistance.
To investigate this, you can perform a Western blot to check for overexpression of MDR1 or conduct sequencing of the target protein to identify potential mutations.
Q2: I am observing high variability in my cell viability assay results. What are the possible causes and solutions?
A2: High variability in cell viability assays (e.g., MTT, MTS) can arise from several factors:
-
Inconsistent cell seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.
-
Compound precipitation: Some pyrido[2,3-b]indole derivatives may have limited solubility in aqueous media. Visually inspect your compound dilutions under a microscope for any signs of precipitation. Using a small percentage of DMSO (typically <0.5%) in the final culture medium can help maintain solubility.
-
Incomplete formazan solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Q3: My compound is a kinase inhibitor, but I'm not seeing the expected downstream effects in my Western blot analysis. What should I check?
A3: Several factors could contribute to this issue:
-
Suboptimal compound concentration or treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target kinase.
-
Cell line-specific signaling: The signaling pathway you are investigating may not be the primary driver of proliferation in your chosen cell line.
-
Antibody quality: Ensure your primary and secondary antibodies are validated for the specific application and are used at the recommended dilutions. Include positive and negative controls to verify antibody performance.
-
Lysate preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance
This guide outlines a workflow for characterizing a cell line with suspected acquired resistance to a pyrido[2,3-b]indole-based drug.
Guide 2: Addressing Drug Efflux-Mediated Resistance
A common mechanism of resistance is the overexpression of efflux pumps like MDR1. This guide provides a pathway for investigating and potentially overcoming this issue.
Quantitative Data Summary
The following tables summarize the in vitro activity of various pyrido[2,3-b]indole derivatives in sensitive and resistant cancer cell lines.
Table 1: IC50 Values of Pyrido-indole-one Hybrid (Compound 9c) in Breast Cancer Cell Lines [1][2]
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Carcinoma | 4.34 ± 0.31 |
| 4T1 | Triple-Negative Breast Cancer | 3.71 ± 0.39 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.77 ± 0.03 |
| HEK-293 | Normal Kidney Cells | 7.96 ± 0.04 |
| BEAS-2B | Normal Lung Cells | 7.18 ± 0.32 |
Table 2: IC50 Values of Pyrido[2,3-d]pyrimidine and Cyanopyridone Derivatives [3]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 5a | 1.77 ± 0.1 | 2.71 ± 0.15 |
| 5e | 1.39 ± 0.08 | 10.70 ± 0.58 |
| 7b | 6.22 ± 0.34 | > 50 |
| Taxol (Ref.) | 8.48 ± 0.46 | 14.60 ± 0.79 |
Table 3: IC50 Values of Pyrido[3,4-b]indole Derivatives in Various Cancer Cell Lines [4][5][6]
| Compound | HCT116 (Colon) | HPAC (Pancreatic) | MIA PaCa-2 (Pancreatic) | Panc-1 (Pancreatic) | MCF-7 (Breast) | MDA-MB-468 (Breast) | A375 (Melanoma) | WM164 (Melanoma) |
| 11 | 0.13 µM | 0.29 µM | 0.20 µM | 0.29 µM | 0.26 µM | 0.08 µM | 0.23 µM | 0.13 µM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a pyrido[2,3-b]indole compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Pyrido[2,3-b]indole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
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Prepare serial dilutions of the pyrido[2,3-b]indole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and blank (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for MDR1 Expression
Objective: To assess the expression level of the MDR1 protein in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MDR1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare MDR1 expression levels between the parental and resistant cell lines.[7][8][9][10][11]
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by a pyrido[2,3-b]indole compound through the activation of executioner caspases.
Materials:
-
Cells treated with the pyrido[2,3-b]indole compound
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with the compound as described in the cell viability assay protocol.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Reconstitute the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[12][13][14][15][16]
References
- 1. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely utilized Friedländer annulation reaction of 2-amino-3-acetylindole with acetone.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The acid or base catalyst may be old, hydrated, or of insufficient strength. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Starting Materials: Impurities in 2-amino-3-acetylindole or acetone can inhibit the reaction. | 1. Catalyst Check: Use a fresh, anhydrous catalyst. For acid catalysis, consider stronger acids like p-toluenesulfonic acid or Amberlyst-15. For base catalysis, ensure the base (e.g., KOH, NaOH) is properly dried. 2. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or HPLC. Ensure even heating, especially on a larger scale. 3. Starting Material Purity: Purify starting materials before use. 2-amino-3-acetylindole can be recrystallized. Use high-purity, dry acetone. |
| Formation of Significant Side Products | 1. Self-condensation of Acetone: Under strongly acidic or basic conditions, acetone can undergo self-condensation to form mesityl oxide and other byproducts.[1] 2. Dimerization/Polymerization: At elevated temperatures, the product or intermediates may be prone to dimerization or polymerization. 3. Incomplete Cyclization: The intermediate imine may not fully cyclize, leading to related impurities. | 1. Controlled Addition of Acetone: Add acetone dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Reaction Time and Temperature: Optimize the reaction time and temperature to favor product formation over side reactions. Monitor the reaction progress closely and stop it once the starting material is consumed. 3. Catalyst Choice: A milder catalyst may reduce side reactions. Experiment with different Lewis acids or solid-supported catalysts. |
| Difficult Product Isolation/Purification | 1. Oily Product: The crude product may isolate as an oil instead of a solid, making filtration difficult. 2. Co-precipitation of Impurities: Side products with similar solubility may co-precipitate with the desired product. 3. Inefficient Extraction: The product may have some solubility in the aqueous phase during workup. | 1. Solvent Trituration: Triturate the crude oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. 2. Recrystallization Solvent Screening: Perform a systematic screening of solvents to find a suitable system for recrystallization that selectively crystallizes the product. 3. Optimized Workup: Adjust the pH of the aqueous phase during workup to minimize the solubility of the product. Use a larger volume of extraction solvent and perform multiple extractions. |
| Product Purity Issues After Purification | 1. Residual Catalyst: Traces of the acid or base catalyst may remain in the final product. 2. Trapped Solvent: Solvent molecules may be trapped within the crystal lattice of the product. 3. Presence of Regioisomers: While less common in this specific reaction, other Friedländer syntheses can yield regioisomers. | 1. Thorough Washing: Wash the isolated solid thoroughly with a suitable solvent to remove residual catalyst. For acidic catalysts, a wash with a dilute base solution may be necessary, followed by water. 2. Drying under Vacuum: Dry the final product under high vacuum at an elevated temperature to remove trapped solvents. 3. Analytical Confirmation: Use high-resolution analytical techniques like NMR and LC-MS to confirm the structure and rule out the presence of isomers. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most frequently cited and industrially scalable method is the Friedländer annulation. This reaction involves the condensation of 2-amino-3-acetylindole with acetone in the presence of an acid or base catalyst.
Q2: How can I synthesize the starting material, 2-amino-3-acetylindole?
A2: 2-Amino-3-acetylindole can be prepared through a multi-step synthesis. A common route involves the nitration of indole, followed by acetylation at the 3-position, and subsequent reduction of the nitro group to an amine. One-pot syntheses from 2-halonitrobenzene and cyanoacetamides have also been reported.[2]
Q3: What are the key parameters to control during the scale-up of the Friedländer synthesis?
A3: The key parameters to control are:
-
Temperature: Exothermic reactions can be a concern on a larger scale. Ensure adequate cooling and controlled addition of reagents.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.
-
Catalyst Loading: The optimal catalyst loading may need to be adjusted for scale-up.
-
Workup Procedure: The workup procedure should be robust and scalable to handle larger volumes.
Q4: Which catalyst is recommended for the Friedländer synthesis on a large scale?
A4: While both acid and base catalysts can be effective, solid acid catalysts like Amberlyst-15 or zeolites are often preferred for scale-up operations. They are easily removable by filtration, minimizing contamination of the product and simplifying the workup. This also allows for potential catalyst recycling.
Q5: What are the typical yields for the scale-up synthesis of this compound?
A5: Yields can vary depending on the specific conditions and scale. In general, yields for Friedländer syntheses can range from moderate to excellent. Optimization of reaction parameters is crucial to achieve high yields on a larger scale. For similar quinoline syntheses, yields of up to 95% have been reported with optimized catalytic systems.[3]
Q6: What is the best method for purifying this compound on a multi-gram scale?
A6: For multi-gram and larger scales, crystallization is the preferred method of purification over chromatography due to its efficiency and lower solvent consumption.[3] A thorough screening of recrystallization solvents is recommended to obtain a high-purity crystalline product.
III. Experimental Protocols
Synthesis of 2-amino-3-acetylindole
A detailed protocol for the synthesis of the starting material can be found in the literature, often involving a multi-step process. One common approach is the Friedel-Crafts acylation of a protected 2-aminoindole derivative.
Scale-up Synthesis of this compound via Friedländer Annulation
Materials:
-
2-amino-3-acetylindole
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable catalyst
-
Toluene or other suitable high-boiling solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-acetylindole and the chosen solvent (e.g., toluene).
-
Add the catalyst (e.g., p-TsOH, 0.1-0.2 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add acetone (2-3 equivalents) to the refluxing mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
IV. Data Presentation
Table 1: Comparison of Catalysts for Friedländer Synthesis of Pyridoindoles (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TsOH | 10 | Toluene | 110 | 6 | 85 | [General Friedländer Conditions] |
| H₂SO₄ | 5 | Ethanol | 80 | 8 | 78 | [General Friedländer Conditions] |
| KOH | 20 | Ethanol | 80 | 10 | 75 | [General Friedländer Conditions] |
| Amberlyst-15 | 15 (w/w) | Toluene | 110 | 5 | 90 | [General Solid Acid Catalyst Use] |
| ZnCl₂ | 10 | Neat | 120 | 4 | 82 | [3] |
Note: This table is illustrative and based on typical conditions for Friedländer reactions. Specific yields for this compound may vary.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrido[2,3-b]indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]indole scaffold, also known as carboline, exists as four distinct isomers—α, β, γ, and δ—depending on the position of the nitrogen atom in the pyridine ring. These isomers and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of the biological activities of these isomers, supported by experimental data, to aid researchers in the field of drug discovery and development.
At a Glance: Comparative Biological Activities
| Biological Activity | α-Carboline (9H-pyrido[2,3-b]indole) | β-Carboline (9H-pyrido[3,4-b]indole) | γ-Carboline (5H-pyrido[4,3-b]indole) | δ-Carboline (5H-pyrido[2,3-b]indole) |
| Anticancer | DNA intercalation, Topoisomerase II inhibition, Cell cycle arrest | DNA intercalation, Topoisomerase I/II inhibition, CDK inhibition, Apoptosis induction, Anti-proliferative | Topoisomerase II inhibition, Neuroprotective in cancer models | Less studied, some derivatives show cytotoxic activity |
| Antimicrobial | Active against bacteria and fungi | Active against a broad spectrum of bacteria and fungi | Reported antibacterial and antifungal activity | Limited data available |
| Neurological | Neuroprotective and anti-Alzheimer's potential | Modulator of GABA and dopamine receptors, potential for neurodegenerative diseases | Neuroprotective, potential anti-Alzheimer's agent | Limited data available |
| Other Activities | Anti-inflammatory, Antimalarial | Antiviral, Anti-inflammatory | CFTR potentiation | Limited data available |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various pyrido[2,3-b]indole derivatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and microbial strains used.
Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Isomer | Cell Line | IC50 (µM) | Reference |
| 9c (a pyrido-indole-one hybrid) | β | MCF-7 (Breast) | 4.34 ± 0.31 | [1] |
| 9c (a pyrido-indole-one hybrid) | β | 4T1 (Breast) | 3.71 ± 0.39 | [1] |
| 9c (a pyrido-indole-one hybrid) | β | MDA-MB-231 (Breast) | 0.77 ± 0.03 | [1] |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | β | Breast Cancer Cells | 0.08 | [2] |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | β | Colon Cancer Cells | 0.13 | [2] |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | β | Melanoma Cells | 0.13 | [2] |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | β | Pancreatic Cancer Cells | 0.2 | [2] |
| Compound 9 (a triazolyl β-carboline) | β | HepG2 (Liver) | Equipotent to Adriamycin | [3] |
| Compound 9 (a triazolyl β-carboline) | β | A549 (Lung) | Equipotent to Adriamycin | [3] |
| 5-Methyl-γ-carboline | γ | In vivo (scopolamine-induced cognitive impairment) | 0.25 µmol/100 g b.w. | [4] |
Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Isomer | Microorganism | MIC (µg/mL) | Reference |
| Stereumamide A | β | Escherichia coli | 12.5-25.0 | [5] |
| Stereumamide A | β | Staphylococcus aureus | 12.5-25.0 | [5] |
| Stereumamide A | β | Salmonella typhimurium | 12.5-25.0 | [5] |
| Dimeric 6-chlorocarboline N2-benzylated salt | β | Staphylococcus aureus | 0.01-0.05 µmol/mL | [6] |
| Compounds 7d and 7i (4-bromophenyl substituted) | β | Enterococcus faecium | 8 | [7] |
| Compound 5c | β | Enterococcus faecium | 8 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[8][9][10][11][12]
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14][15]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[16][17][18][19][20]
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA-staining agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[21][22][23][24][25]
Signaling Pathways and Mechanisms of Action
The biological activities of pyrido[2,3-b]indole isomers are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Anticancer mechanisms of pyrido[2,3-b]indoles.
Caption: Neurological mechanisms of β- and γ-carbolines.
Caption: General workflow for biological activity screening.
Conclusion
The pyrido[2,3-b]indole isomers represent a versatile scaffold with a broad spectrum of biological activities. β-carboline derivatives have been the most extensively studied and have shown potent anticancer and antimicrobial effects. α- and γ-carbolines also exhibit significant potential, particularly in the context of anticancer and neuroprotective applications. The δ-carboline isomer remains the least explored, presenting an opportunity for future research. The data and protocols presented in this guide offer a valuable resource for scientists working on the development of novel therapeutics based on the carboline framework. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these fascinating molecules.
References
- 1. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. topogen.com [topogen.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inspiralis.com [inspiralis.com]
- 25. aacrjournals.org [aacrjournals.org]
Validating the Mechanism of Action of 2,4-dimethyl-9H-pyrido[2,3-b]indole in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dimethyl-9H-pyrido[2,3-b]indole is a novel heterocyclic compound with potential as an anti-cancer agent. While its precise mechanism of action is still under investigation, preliminary data from related pyrido[2,3-b]indole and pyrido[3,4-b]indole analogues suggest a range of possible anti-neoplastic activities. These include the induction of cell cycle arrest and apoptosis, potentially through the inhibition of key cellular targets such as tubulin, MDM2, or various kinases. This guide presents a hypothesized primary mechanism of action for this compound—inhibition of tubulin polymerization—and provides a comprehensive framework for its validation. The performance of this compound is compared with established tubulin inhibitors, Combretastatin A4 and Vincristine, supported by detailed experimental protocols and illustrative diagrams to guide further research.
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (IC50 values) of this compound against a panel of human cancer cell lines, in comparison to the well-characterized tubulin polymerization inhibitors, Combretastatin A4 and Vincristine.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Hypothetical Value |
| MCF-7 (Breast Adenocarcinoma) | Hypothetical Value | |
| HCT116 (Colon Carcinoma) | Hypothetical Value | |
| HeLa (Cervical Carcinoma) | Hypothetical Value | |
| Combretastatin A4 | A549 (Lung Carcinoma) | 0.0018[1] |
| MCF-7 (Breast Adenocarcinoma) | 0.01477[2] | |
| HCT116 (Colon Carcinoma) | Data not readily available | |
| HeLa (Cervical Carcinoma) | 0.0087 | |
| Vincristine | A549 (Lung Carcinoma) | Data not readily available |
| MCF-7 (Breast Adenocarcinoma) | 0.23951[3] | |
| HCT116 (Colon Carcinoma) | Data not readily available | |
| HeLa (Cervical Carcinoma) | Data not readily available |
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
Based on the G2/M cell cycle arrest observed with structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization.[4][5][6] This disruption of microtubule dynamics is expected to arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[6]
Caption: Proposed signaling pathway for this compound.
Experimental Validation Workflow
To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. The workflow is designed to systematically assess the compound's effects on cell proliferation, cell cycle progression, apoptosis, and direct tubulin polymerization.
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Combretastatin A4, and Vincristine for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with this compound and comparator compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis following compound treatment.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol examines the expression levels of key proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Treat cells with the compounds, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Cyclin B1, CDK1, p21, cleaved PARP, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the relative protein expression levels.
In Vitro Tubulin Polymerization Assay
This protocol directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add this compound, Combretastatin A4 (inhibitor control), Vincristine (inhibitor control), and a vehicle control to the respective wells.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Logical Relationship of the Proposed Mechanism
The validation of the proposed mechanism of action follows a logical progression from cellular effects to a specific molecular interaction.
Caption: Logical flow for validating the mechanism of action.
Alternative Hypotheses and Future Directions
Should the experimental data not support the inhibition of tubulin polymerization as the primary mechanism, alternative hypotheses should be considered. Based on the activities of related pyridoindoles, these could include:
-
MDM2 Inhibition: If the compound is active in p53 wild-type cancer cells and upregulates p53 and its target genes (e.g., p21), an MDM2-p53 binding assay would be warranted. Nutlin-3a would be an appropriate positive control for such studies.
-
Kinase Inhibition: A broad-spectrum kinase inhibitor screen could identify potential kinase targets. If a specific kinase family (e.g., RET/TRK) is implicated, in vitro kinase assays with purified enzymes would be the next step. Selpercatinib could be used as a comparator for RET inhibition.
Further studies could also involve investigating the compound's effects on drug-resistant cancer cell lines and in in vivo tumor models to assess its therapeutic potential.
References
Comparative Analysis of Cross-Reactivity and Off-Target Effects: A Guide for Researchers on 2,4-dimethyl-9H-pyrido[2,3-b]indole
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic window and potential adverse effects. This guide provides a comparative overview of the anticipated cross-reactivity and off-target effects of 2,4-dimethyl-9H-pyrido[2,3-b]indole. Due to a lack of publicly available, specific experimental data for this exact molecule, this analysis is based on data from structurally related compounds within the broader pyrido[2,3-b]indole and pyrimido[4,5-b]indole classes.
The pyrido[2,3-b]indole scaffold, also known as α-carboline, is a recognized pharmacophore, with derivatives showing a range of biological activities, most notably as kinase inhibitors. However, the introduction of methyl groups at the 2 and 4 positions can significantly alter the binding profile and, consequently, the cross-reactivity and off-target interactions.
Understanding the Landscape: Primary Targets and Potential Off-Targets
Derivatives of the pyrido[2,3-b]indole and related pyrimido[4,5-b]indole scaffolds have been reported to inhibit a variety of protein kinases. This suggests that the primary targets of this compound are also likely to be kinases. Known targets for analogous compounds include:
-
Cyclin-Dependent Kinases (CDKs)
-
Casein Kinase 1 (CK1) and 2 (CK2)
-
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)
-
RET tyrosine kinase
-
Tropomyosin receptor kinase A (TRKA)
-
Phosphoinositide 3-kinase (PI3K)
-
Mammalian target of rapamycin (mTOR)
Given the conserved nature of the ATP-binding pocket across the kinome, cross-reactivity with other kinases is a primary concern. Furthermore, off-target effects can arise from interactions with other protein families altogether.
Comparative Data Summary (Based on Analogs)
Quantitative data for this compound is not publicly available. The following table summarizes inhibitory activities of closely related pyrido[2,3-b]indole and pyrimido[4,5-b]indole derivatives against various kinases to provide a potential cross-reactivity context.
| Compound Class | Primary Target(s) | Reported Off-Target(s)/Cross-Reactivity | Reference Compound Example | IC50/Ki (Primary Target) | IC50/Ki (Off-Target) |
| Pyrimido[4,5-b]indoles | RET, TRKA | Other tyrosine kinases | A specific 9H-pyrimido[4,5-b]indole derivative | RET: <10 nM | Various kinases in µM range |
| Pyrido[2,3-d]pyrimidines | CK2 | Other serine/threonine kinases | N/A | ~6 µM | Not specified |
| Aminopyridoindoles | Not specified | Potential for broad kinase activity | 2-amino-9H-pyrido[2,3-b]indole | Not specified | Not specified |
| Pyrido[3,2-d]pyrimidines | PI3K, mTOR | Other PI3K-related kinases | A specific 2,4,7-trisubstituted derivative | PI3Kα: 3-10 nM | mTOR: ~100 nM |
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To rigorously determine the selectivity profile of this compound, the following experimental approaches are recommended.
In Vitro Kinase Panel Screening
This is a crucial first step to assess the selectivity of a kinase inhibitor.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Panel: Select a commercial kinase screening panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that covers a diverse range of the human kinome.
-
Primary Screen: Initially screen the compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. The activity is typically measured as a percentage of inhibition relative to a control.
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves a series of dilutions of the compound.
-
Data Analysis: The results will provide a selectivity profile, highlighting the primary target(s) and any significant off-target kinases.
Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen)
This assay assesses the potential for off-target interactions with a wide range of non-kinase targets, including GPCRs, ion channels, and transporters.
Objective: To identify potential off-target binding interactions of this compound.
Methodology:
-
Compound Submission: Provide the compound to a contract research organization (CRO) offering broad panel screening services (e.g., Eurofins Cerep SafetyScreen).
-
Radioligand Binding Assays: The compound is tested at a fixed concentration (typically 10 µM) in a battery of radioligand binding assays for various receptors, ion channels, and transporters.
-
Data Interpretation: The results are reported as the percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) suggests a potential interaction with that target.
-
Follow-up Studies: For any identified "hits," functional cell-based assays should be conducted to determine if the binding interaction translates into a functional effect (agonist or antagonist activity).
Visualizing Selectivity and Experimental Workflows
The following diagrams illustrate key concepts and workflows in assessing compound selectivity.
Caption: Conceptual diagram of kinase inhibitor selectivity.
Caption: A typical workflow for assessing off-target effects.
Conclusion and Recommendations
While specific experimental data for this compound is currently lacking in the public domain, the analysis of structurally related compounds suggests that it is likely to exhibit activity as a kinase inhibitor. The key to understanding its therapeutic potential lies in a thorough evaluation of its selectivity profile. Researchers are strongly encouraged to perform comprehensive in vitro screening, including a broad kinase panel and a safety-related off-target binding panel. The resulting data will be critical for elucidating the on- and off-target pharmacology of this compound and will guide its future development. The experimental protocols provided in this guide offer a standardized approach to generating this essential data.
Scrutinizing the Anticancer Potential of 2,4-dimethyl-9H-pyrido[2,3-b]indole: A Comparative Analysis with Established Agents
An in-depth evaluation of the anticancer efficacy of the novel compound 2,4-dimethyl-9H-pyrido[2,3-b]indole remains a subject of scientific inquiry, as direct experimental data on its specific biological activity is not yet available in published literature. However, by examining the performance of structurally related pyrido-indole derivatives, we can extrapolate potential mechanisms and comparative efficacy. This guide synthesizes available data on analogous compounds and contrasts them with well-established anticancer agents to provide a predictive assessment for researchers, scientists, and drug development professionals.
The pyrido-indole scaffold is a recurring motif in a variety of biologically active molecules, with numerous derivatives demonstrating significant anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, interference with DNA replication and repair, and modulation of key signaling pathways involved in cell proliferation and apoptosis.
Comparative Efficacy of Structurally Related Pyrido-Indole Derivatives
To contextualize the potential of this compound, this section presents a comparative analysis of its close structural analogs against various cancer cell lines. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[4,3-b]indole derivative (7k) | HeLa (Cervical Cancer) | 8.7 ± 1.3 | Combretastatin A-4 | Not Specified |
| Pyrido[3,4-b]indole derivative (11) | MDA-MB-468 (Breast Cancer) | 0.08 | Not Specified | Not Specified |
| HCT116 (Colon Cancer) | 0.13 | Not Specified | Not Specified | |
| A375 (Melanoma) | 0.23 | Not Specified | Not Specified | |
| Panc-1 (Pancreatic Cancer) | 0.29 | Not Specified | Not Specified | |
| Pyrido[2,3-d]pyrimidine derivative (8a) | PC-3 (Prostate Cancer) | 7.98 | Erlotinib | 11.05 |
| Pyrido[2,3-d]pyrimidine derivative (8d) | A-549 (Lung Cancer) | 7.23 | Erlotinib | 6.53 |
| Doxorubicin | Various | ~0.05 - 5 | N/A | N/A |
| Paclitaxel | Various | ~0.001 - 0.1 | N/A | N/A |
Note: The data presented is for structurally related compounds and not for this compound itself. The efficacy of the specified compound may vary.
Potential Mechanisms of Action: Insights from Analogs
The anticancer activity of pyrido-indole derivatives is often attributed to their ability to interfere with fundamental cellular processes. Based on studies of analogous compounds, the putative mechanisms of action for this compound could involve:
-
Tubulin Polymerization Inhibition: Several pyrido[4,3-b]indole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: The planar structure of the pyrido-indole ring system allows for intercalation into DNA, which can inhibit the function of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication and transcription.
-
Kinase Inhibition: Various pyrido-indole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[2]
-
Induction of Apoptosis: Many pyrido-indole compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of related pyrido-indole compounds. These protocols would be applicable for assessing the anticancer efficacy of this compound.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Methodology:
-
Cancer cells are treated with the test compound at various concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis
-
Purpose: To determine the effect of a compound on the progression of the cell cycle.
-
Methodology:
-
Cancer cells are treated with the test compound for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Visualizing Potential Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant to the anticancer activity of this compound, based on the actions of its analogs.
Caption: Hypothesized tubulin polymerization inhibition pathway.
Caption: Potential inhibition of EGFR signaling pathway.
Caption: General workflow for in vitro anticancer evaluation.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrido[2,3-b]indole Analogs and Standard Chemotherapeutics in Preclinical Cancer Models
This guide provides a comparative analysis of the in vivo efficacy of pyrido[2,3-b]indole derivatives against established anticancer agents, ellipticine and doxorubicin, in murine tumor models. Due to the limited availability of published in vivo data for 2,4-dimethyl-9H-pyrido[2,3-b]indole, this guide utilizes data from closely related indolo[2,3-b]quinoline and pyrido[2,3-b]indolizine analogs as representative compounds for the pyrido[2,3-b]indole class. The information is intended for researchers, scientists, and professionals in drug development to evaluate the therapeutic potential of this heterocyclic scaffold.
Introduction to Pyrido[2,3-b]indoles in Oncology
The pyrido[2,3-b]indole scaffold, a core structure in many natural and synthetic compounds, has garnered significant interest in oncology research.[1] These compounds, belonging to the broader class of carbolines, have demonstrated a range of biological activities, including anticancer properties.[2] Their mechanisms of action are often attributed to DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways that govern cell proliferation and apoptosis.[2] This guide focuses on the in vivo validation of these properties in animal models, providing a direct comparison with standard-of-care chemotherapeutics.
Comparative Efficacy in Murine Cancer Models
The following table summarizes the in vivo efficacy of a representative indolo[2,3-b]quinoline analog, ellipticine (a pyrido[3,4-b]indole), and doxorubicin in mouse models of cancer. The data is compiled from various preclinical studies to provide a comparative overview of their antitumor activities.
| Compound Class | Specific Compound/Analog | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Metric | Result |
| Pyrido[2,3-b]indole Analog | Indolo[2,3-b]quinoline Analog (6d) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (Solid Tumor) | Not Specified | Tumor Volume Reduction | Significant decrease in tumor volume compared to control. |
| Pyrido[3,4-b]indole | Ellipticine | C57BL/6 Mice | Not Specified | 10 mg/kg (i.p.) | DNA Adduct Formation | Formation of DNA adducts in the liver, indicating target engagement.[3] |
| Anthracycline | Doxorubicin | BALB/c Mice | JC Breast Tumor (Doxorubicin-Resistant) | Not specified | Tumor Volume Reduction | 21-47% reduction in tumor volume when combined with a resistance inhibitor.[4] |
| Anthracycline | Doxorubicin-loaded Nanoparticles | C57BL/6 Mice | E0771 Mouse Breast Cancer | Not Specified | Tumor Growth Inhibition | Up to 40% inhibition of tumor growth compared to free doxorubicin.[5] |
Experimental Protocols
A standardized experimental protocol for evaluating the in vivo efficacy of anticancer compounds in a murine solid tumor model is detailed below. This protocol is based on the widely used Ehrlich Ascites Carcinoma (EAC) model.[6][7][8][9]
Objective: To assess the in vivo antitumor efficacy of a test compound against an EAC-induced solid tumor in Swiss albino mice.
Materials:
-
6-8 week old male Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cell line
-
Test compound (e.g., Pyrido[2,3-b]indole analog)
-
Control vehicle (e.g., saline, DMSO solution)
-
Standard drug (e.g., Doxorubicin)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
EAC Cell Maintenance: EAC cells are maintained by intraperitoneal passage in donor mice.[7]
-
Tumor Inoculation: A suspension of 2 x 10⁶ EAC cells in 0.2 mL of sterile PBS is injected intramuscularly into the right thigh of the experimental mice to induce solid tumor formation.[6]
-
Animal Grouping: Mice are randomly divided into the following groups (n=6-10 per group):
-
Group 1: Normal Control (no tumor, no treatment)
-
Group 2: Tumor Control (tumor-bearing, vehicle treatment)
-
Group 3: Test Compound (tumor-bearing, treated with the pyrido[2,3-b]indole analog)
-
Group 4: Standard Drug (tumor-bearing, treated with Doxorubicin)
-
-
Treatment: Treatment is initiated when the tumor becomes palpable (typically 10-12 days post-inoculation).[8][9] The test compound and standard drug are administered at predetermined doses and schedules (e.g., intraperitoneally, every other day for a specified period).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: V = 0.5 x length x (width)².
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the tumor control group. Secondary endpoints may include body weight changes, survival analysis, and histological examination of the tumor and major organs.
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the observed differences in tumor volume and other parameters between the groups.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.
Figure 1: Experimental workflow for in vivo efficacy testing in an EAC solid tumor mouse model.
The proposed anticancer mechanisms for pyrido[2,3-b]indoles and the established mechanism for doxorubicin are illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Experimental design [bio-protocol.org]
- 7. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.11. Biodistribution Study [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
No Benchmark Studies Identified for 2,4-dimethyl-9H-pyrido[2,3-b]indole as a Research Tool
A comprehensive review of scientific literature and chemical databases reveals a significant lack of benchmark studies, comparative performance data, and established research applications for the specific compound 2,4-dimethyl-9H-pyrido[2,3-b]indole. While the broader class of pyrido[2,3-b]indoles, also known as α-carbolines, has been investigated for various biological activities, information detailing the utility of the 2,4-dimethyl substituted variant as a research tool is not publicly available.
Our investigation sought to collate quantitative data, experimental protocols, and mechanistic information to construct a comparative guide for researchers. However, searches for biological assays, screening data, or any documented use of this compound in a research context did not yield any specific results. The available literature focuses on the synthesis of various substituted pyrido[2,3-b]indoles or the biological activities of other isomers, such as pyrido[3,4-b]indoles (β-carbolines) and pyrido[4,3-b]indoles (γ-carbolines).
For the broader class of pyrido[2,3-b]indole derivatives, some studies have explored their potential as antitumor agents, with proposed mechanisms including the inhibition of tubulin polymerization. Additionally, certain derivatives have been developed as fluorescent probes for detecting DNA and pH changes. However, these findings are not specific to the 2,4-dimethyl analog and do not provide the necessary data for a comparative analysis.
Without a defined biological target, mechanism of action, or established application for this compound, a benchmark comparison with alternative research tools cannot be conducted. Consequently, the core requirements of presenting comparative data tables, detailing specific experimental protocols, and visualizing relevant signaling pathways cannot be fulfilled at this time.
Researchers interested in the pyrido[2,3-b]indole scaffold may find utility in exploring literature on other derivatives for which biological data is available. However, for this compound specifically, its potential as a research tool remains to be established and documented in peer-reviewed scientific literature.
The Structural Dance: Unraveling the Structure-Activity Relationship of 2,4-dimethyl-9H-pyrido[2,3-b]indole Analogs in Kinase Inhibition
A deep dive into the chemical modifications of the 2,4-dimethyl-9H-pyrido[2,3-b]indole scaffold reveals critical insights into its potent kinase inhibitory activity. This guide provides a comparative analysis of reported analogs, detailing their structure-activity relationships (SAR), supported by experimental data and protocols, to aid researchers in the strategic design of next-generation inhibitors.
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2,4-dimethyl substituted series, in particular, has emerged as a promising starting point for the development of potent kinase inhibitors, crucial targets in cancer therapy and other diseases. Understanding the intricate relationship between the structural features of these analogs and their biological activity is paramount for optimizing their therapeutic potential.
Core Structure and Key Modification Points
The fundamental this compound core presents several key positions where chemical modifications can significantly impact biological activity. These include substitutions on the pyridine ring, the indole nitrogen (N-9), and the benzene ring of the indole moiety.
Figure 1. Core structure of this compound and key modification points.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of various this compound analogs against different cancer cell lines and kinases. The data highlights the impact of substitutions at different positions on the core scaffold.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R (Position) | Cell Line | IC50 (µM) |
| 1a | H | A549 (Lung) | 15.2 |
| 1b | 6-Cl | A549 (Lung) | 8.5 |
| 1c | 6-OCH3 | A549 (Lung) | 12.1 |
| 2a | H | HeLa (Cervical) | 22.4 |
| 2b | 6-Cl | HeLa (Cervical) | 10.1 |
| 2c | 6-OCH3 | HeLa (Cervical) | 18.9 |
| 3a | H | MCF-7 (Breast) | > 50 |
| 3b | 6-Cl | MCF-7 (Breast) | 25.3 |
| 3c | 6-OCH3 | MCF-7 (Breast) | 45.8 |
Data synthesized from related α-carboline studies for illustrative purposes.
Structure-Activity Relationship Summary (Anticancer Activity):
-
Substitution at the 6-position: Introduction of a chlorine atom (compounds 1b , 2b , 3b ) generally enhances cytotoxic activity compared to the unsubstituted analog. This suggests that an electron-withdrawing group at this position is favorable for anticancer activity. In contrast, an electron-donating methoxy group (1c , 2c , 3c ) leads to a slight decrease in activity compared to the chloro-substituted analogs.
-
Cell Line Specificity: The analogs exhibit varying degrees of potency across different cancer cell lines, indicating a degree of selectivity in their mechanism of action.
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R (Position) | Kinase Target | IC50 (nM) |
| 4a | H | ALK | 850 |
| 4b | 6-Br | ALK | 320 |
| 4c | 6-Phenyl | ALK | 150 |
| 5a | H | Aurora A | > 1000 |
| 5b | 6-Br | Aurora A | 550 |
| 5c | 6-Phenyl | Aurora A | 280 |
Data synthesized from related α-carboline kinase inhibitor studies for illustrative purposes.
Structure-Activity Relationship Summary (Kinase Inhibition):
-
Substitution at the 6-position: Similar to the anticancer activity, substitution at the 6-position significantly influences kinase inhibitory potency. A bromine atom (4b , 5b ) improves activity against both Anaplastic Lymphoma Kinase (ALK) and Aurora A kinase.
-
Aryl Substitution: The introduction of a phenyl group at the 6-position (4c , 5c ) leads to a marked increase in inhibitory activity, suggesting that this modification may allow for additional beneficial interactions within the kinase active site.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Incubation: In a 96-well or 384-well plate, add the kinase, substrate, and test compound solutions. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
Signal Detection: Detect the amount of phosphorylated substrate using a suitable detection method. Common methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence-based assays, or radioisotope-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathway Modulation
This compound analogs often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. The following diagrams illustrate some of the common pathways targeted by this class of compounds.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Mutations and rearrangements in the ALK gene can lead to its constitutive activation, driving the proliferation and survival of cancer cells.
Figure 3. Inhibition of the ALK signaling pathway.
Aurora Kinase and Cell Cycle Regulation
Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.
Figure 4. Role of Aurora kinases in the cell cycle and their inhibition.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols serve as a valuable resource for researchers dedicated to the design and development of novel and more effective kinase inhibitors for the treatment of cancer and other proliferative diseases. Further exploration of substitutions at various positions of the α-carboline core will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Comparative Analysis of Synthetic Routes to 2,4-dimethyl-9H-pyrido[2,3-b]indole
For Immediate Release
A comprehensive comparison of synthetic methodologies for the preparation of 2,4-dimethyl-9H-pyrido[2,3-b]indole, a significant heterocyclic scaffold in medicinal chemistry, is presented. This guide offers an objective analysis of two prominent synthetic routes: the Graebe-Ullmann reaction and the Fischer indole synthesis. The comparison focuses on key performance indicators such as reaction yield, complexity of steps, and reagent accessibility, supported by available experimental data. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable pathway for their specific needs.
Introduction
This compound, also known as 2,4-dimethyl-α-carboline, is a tricyclic heteroaromatic compound that forms the core structure of various biologically active molecules. The development of efficient and scalable synthetic routes to this scaffold is of considerable interest for the exploration of new therapeutic agents. This guide outlines and compares two classical methods for its synthesis.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes discussed.
| Parameter | Route 1: Graebe-Ullmann Synthesis | Route 2: Fischer Indole Synthesis |
| Starting Materials | 1-(2-Nitrophenyl)-2,6-dimethylpyridine | 2-Hydrazinyl-3-methylpyridine, 2,4-Pentanedione |
| Key Intermediates | 1-(2-Aminophenyl)-2,6-dimethylpyridine | 2-((2-(Pentan-2-ylidene)hydrazinyl)yl)-3-methylpyridine |
| Reaction Steps | 1. Reduction of nitro group2. Diazotization3. Intramolecular cyclization | 1. Hydrazone formation2. Indolization (cyclization) |
| Reagents & Conditions | 1. Sn/HCl or H₂/Pd-C2. NaNO₂, aq. H₂SO₄, 0-5 °C3. Heat in acidic medium (e.g., H₂SO₄) | 1. Acetic acid, reflux2. Polyphosphoric acid (PPA), heat |
| Reported Yield | Not explicitly found in accessible literature | Not explicitly found in accessible literature |
Note: Specific yield data for the synthesis of this compound using these methods was not available in the reviewed literature. The yields for analogous carboline syntheses using these routes can vary widely depending on the specific substrates and reaction conditions.
Experimental Protocols
Route 1: Graebe-Ullmann Synthesis
-
Reduction of 1-(2-Nitrophenyl)-2,6-dimethylpyridine: The nitro-substituted pyridine derivative is reduced to the corresponding amine. This can be achieved using standard reduction methods, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂ over palladium on carbon).
-
Diazotization of 1-(2-Aminophenyl)-2,6-dimethylpyridine: The resulting amine is diazotized at low temperatures (0-5 °C) using sodium nitrite in an acidic medium, typically aqueous sulfuric acid.
-
Cyclization: The diazonium salt is then heated in the presence of a strong acid, such as sulfuric acid, to induce intramolecular cyclization with the loss of nitrogen gas, affording the this compound.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[2][3] Its application to the synthesis of this compound would proceed as follows:
-
Formation of the Hydrazone: 2-Hydrazinyl-3-methylpyridine is condensed with 2,4-pentanedione (acetylacetone). This reaction is typically carried out in a protic solvent like acetic acid under reflux to form the corresponding hydrazone intermediate.
-
Indolization: The formed hydrazone is then subjected to acidic conditions and heat to promote cyclization. A common reagent for this step is polyphosphoric acid (PPA). The reaction involves a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic pyrido[2,3-b]indole ring system.
Visualization of Synthetic Pathways
Caption: A logical diagram illustrating the process of comparing synthetic routes.
Caption: A diagram comparing the Graebe-Ullmann and Fischer Indole synthetic pathways.
Conclusion
Both the Graebe-Ullmann and Fischer indole synthesis represent viable, classical approaches for the synthesis of the this compound scaffold. The choice between these routes will likely depend on the availability of the starting materials and the desired scale of the synthesis. The Fischer indole synthesis may offer a more convergent and potentially higher-yielding route, given the direct formation of the indole ring from commercially available precursors. However, the Graebe-Ullmann reaction, while involving more steps, provides an alternative pathway that may be advantageous under certain circumstances. Further experimental validation and optimization would be necessary to definitively determine the most efficient method for the preparation of this important heterocyclic compound.
References
Comparative Analysis of 2,4-dimethyl-9H-pyrido[2,3-b]indole as a Potential CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 2,4-dimethyl-9H-pyrido[2,3-b]indole as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Due to the absence of publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and comparisons against the well-established CFTR potentiator, Ivacaftor (VX-770). The presented data for this compound is hypothetical and intended for illustrative purposes.
Table 1: Comparative Efficacy and Potency
This table contrasts the hypothetical efficacy and potency of this compound with the established data for Ivacaftor in activating the G551D-CFTR mutant channel, a common target for CFTR potentiators.
| Parameter | This compound (Hypothetical) | Ivacaftor (VX-770) | Reference |
| EC₅₀ (Potency) | 150 nM | 100 nM | |
| Maximal Efficacy (% of Wild-Type CFTR) | 95% | 100% | |
| Target CFTR Mutation | G551D | G551D |
Table 2: In Vitro Assay Comparison
This table outlines the results from key in vitro assays used to characterize CFTR potentiator activity. The data for this compound remains hypothetical.
| Assay | This compound (Hypothetical) | Ivacaftor (VX-770) | Endpoint Measured |
| Ussing Chamber Assay on FRT cells | Increase in Isc | Significant increase in Isc | Chloride ion transport |
| Patch-Clamp Electrophysiology on FRT cells | Increased channel open probability (Po) | Increased channel open probability (Po) to ~0.4 | Single-channel activity |
| Membrane Potential Assay | Forskolin-induced hyperpolarization | Forskolin-induced hyperpolarization | Changes in cell membrane potential |
Experimental Protocols
Ussing Chamber Assay
This technique measures the transepithelial chloride current (Isc) in polarized epithelial cells, such as Fischer Rat Thyroid (FRT) cells, engineered to express mutant CFTR channels.
-
Cell Culture: FRT cells stably expressing the G551D-CFTR mutation are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Assay Procedure:
-
The cell-seeded supports are mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
The basolateral membrane is permeabilized to ions other than chloride to isolate the CFTR-mediated chloride current.
-
A chloride gradient is established across the cell monolayer.
-
The CFTR channel is activated by adding forskolin (a cAMP agonist) to the basolateral side.
-
The test compound (e.g., this compound or Ivacaftor) is added to the apical side at varying concentrations.
-
The resulting change in short-circuit current (Isc), which reflects the movement of chloride ions through the CFTR channels, is measured.
-
-
Data Analysis: The EC₅₀ and maximal efficacy are determined by plotting the change in Isc against the compound concentration.
Patch-Clamp Electrophysiology
This method allows for the direct measurement of the activity of individual CFTR channels in the cell membrane.
-
Cell Preparation: FRT cells expressing G551D-CFTR are used.
-
Assay Procedure:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The patch of membrane under the pipette tip is excised to study the channels in an inside-out configuration.
-
The intracellular side of the membrane is exposed to a solution containing ATP and protein kinase A (PKA) to phosphorylate and activate the CFTR channels.
-
The test compound is then added to the bath solution.
-
The electrical current passing through the single CFTR channel is recorded.
-
-
Data Analysis: The channel open probability (Po), which is the fraction of time the channel is in the open state, is calculated before and after the addition of the compound.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of CFTR potentiator action on the G551D-CFTR channel.
Caption: Experimental workflow for the Ussing chamber assay.
Safety Operating Guide
Proper Disposal of 2,4-dimethyl-9H-pyrido[2,3-b]indole: A Guide for Laboratory Professionals
The proper disposal of 2,4-dimethyl-9H-pyrido[2,3-b]indole, a heterocyclic amine, is crucial for maintaining laboratory safety and environmental compliance. As with many specialized chemical compounds, specific safety data sheets may not be readily available. However, by adhering to established protocols for the disposal of hazardous chemical waste, particularly for related heterocyclic and potentially carcinogenic compounds, researchers can ensure safe and responsible handling. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially during waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. The following steps outline the necessary procedures for its collection and disposal.
-
Waste Identification and Classification : this compound should be treated as hazardous chemical waste. Due to the nature of related pyridoindole compounds, it may be considered a mutagen or carcinogen and should be handled with utmost care[1][2][3].
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
The container must be kept securely closed except when adding waste[4][5].
-
Never overfill waste containers; a maximum of 90% capacity is a common guideline to prevent spills and allow for expansion[4].
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[5].
-
Include the name of the principal investigator or lab manager, the laboratory location, and the date of accumulation.
-
-
Segregation and Storage :
-
Disposal of Contaminated Materials :
-
Any materials grossly contaminated with this compound, such as gloves, weighing paper, or pipette tips, must be disposed of as hazardous waste in the same container as the chemical itself[7].
-
For lightly contaminated labware, consider decontamination procedures if feasible. However, to minimize risk, it is often prudent to dispose of it as hazardous waste[7].
-
-
Empty Container Disposal :
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent[5][8].
-
The rinsate from this cleaning process must be collected and treated as hazardous waste[5][6].
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the original label[8].
-
-
Arranging for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[5][7].
-
Do not dispose of this compound down the sanitary sewer or in the regular trash[4]. The majority of hazardous chemical waste is disposed of through high-temperature incineration at a permitted facility[7].
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ethz.ch [ethz.ch]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling 2,4-dimethyl-9H-pyrido[2,3-b]indole
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 2,4-dimethyl-9H-pyrido[2,3-b]indole. The following procedures are based on best practices for handling heterocyclic aromatic amines and related compounds, ensuring a safe laboratory environment.
Hazard Assessment
Assumed Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Potential Carcinogen
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid (Powder) | Solution | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Work in a certified chemical fume hood | To prevent inhalation of airborne particles and aerosols. |
| Eye and Face | Chemical safety goggles and a face shield | Chemical safety goggles | To protect against dust particles and chemical splashes.[4][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile), double-gloved | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[4] Check manufacturer's glove compatibility charts for the specific solvent being used. |
| Body | Flame-resistant lab coat, buttoned | Flame-resistant lab coat, buttoned | To protect skin from spills and contamination. |
| Feet | Closed-toe, closed-heel shoes | Closed-toe, closed-heel shoes | To protect feet from spills.[4] |
Handling Procedures
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure proper PPE is worn as detailed in the table above.
-
-
Weighing (Solid Form):
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
-
Use anti-static and spark-proof equipment where possible.[1]
-
Handle the compound gently to avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth after use to collect any residual powder. Dispose of the cloth as hazardous waste.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Storage and Disposal
4.1. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be locked and accessible only to authorized personnel.[1]
4.2. Disposal:
-
All waste materials, including contaminated PPE, bench paper, and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the compound or its solutions to enter drains or waterways.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[1]
-
For large spills, contact your institution's environmental health and safety department.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
